molecular formula C32H29F5N3NaO5 B13427075 Elagolix Methoxy-d3 Sodium Salt

Elagolix Methoxy-d3 Sodium Salt

Cat. No.: B13427075
M. Wt: 656.6 g/mol
InChI Key: DQYGXRQUFSRDCH-AEPDTUAESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elagolix Methoxy-d3 Sodium Salt is a high-quality, chemically defined stable isotope-labeled analog of elagolix, intended for use as an internal standard in bioanalytical research. The incorporation of deuterium (d3) at the methoxy group provides a reliable reference compound for the accurate quantification of the parent drug, elagolix, in complex biological matrices using advanced techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Elagolix is the first oral, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the management of moderate to severe pain associated with endometriosis . Its mechanism of action involves competitive antagonism of GnRH receptors in the pituitary gland, leading to dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and a subsequent reduction in ovarian production of estradiol and progesterone . This makes it a critical compound for studying hormone-dependent conditions. Elagolix is predominantly metabolized by the CYP3A enzyme system and is a substrate for the hepatic uptake transporter OATP1B1 . Its pharmacokinetics exhibit significant variability and can be affected by factors such as co-administered drugs and hepatic impairment . Therefore, reliable methods for tracking its concentration are essential in pharmacological and toxicokinetic studies. Using this compound as an internal standard helps mitigate analytical variability, ensuring superior accuracy and precision in measuring elagolix levels during drug development and metabolism and excretion (ADME) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H29F5N3NaO5

Molecular Weight

656.6 g/mol

IUPAC Name

sodium;4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1/i2D3;

InChI Key

DQYGXRQUFSRDCH-AEPDTUAESA-M

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])CC4=C(C=CC=C4F)C(F)(F)F)C.[Na+]

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]

Origin of Product

United States

Foundational & Exploratory

Elagolix Methoxy-d3 Sodium Salt chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elagolix Methoxy-d3 Sodium Salt

Executive Summary

This compound is a highly specialized stable isotope-labeled analog of Elagolix Sodium (Orilissa), the first orally active non-peptide gonadotropin-releasing hormone (GnRH) antagonist.

This compound serves as the Gold Standard Internal Standard (IS) for the bioanalytical quantification of Elagolix in biological matrices (plasma, serum, urine) using LC-MS/MS. By incorporating three deuterium atoms (


) into the methoxy moiety, it mimics the physicochemical behavior (extraction recovery, retention time, ionization efficiency) of the analyte while providing a distinct mass shift (+3 Da) for mass spectrometric resolution.

Chemical Identity & Specifications

This section details the fundamental chemical properties required for certificate of analysis (CoA) verification and method development.

Nomenclature & Classification
  • Common Name: this compound[1][2][]

  • Chemical Name: Sodium 4-({(1R)-2-[5-(2-fluoro-3-(methoxy-d3)phenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate[4][5][6][7]

  • CAS Number: 2233595-41-8 (Salt form)[2][]

  • Parent Drug Class: GnRH Receptor Antagonist[][4][5][6][8][9]

Physicochemical Data Table
PropertySpecificationTechnical Note
Molecular Formula

Sodium salt form accounts for high water solubility.
Molecular Weight 656.60 g/mol +3.02 Da shift from unlabeled Elagolix Sodium (653.58).
Isotopic Purity

Deuterated forms
Critical to minimize "M+0" contribution to the analyte channel.
Chemical Purity

Assessed via HPLC-UV at 275 nm.
Appearance White to Off-White SolidAmorphous, highly hygroscopic powder.[4][7]
Solubility DMSO (>10 mg/mL), Methanol, WaterFreely soluble in aqueous buffers; sparingly soluble in non-polar solvents.
pKa ~4.0 (Carboxylic acid)The sodium salt dissociates fully in aqueous media.

Structural Visualization & Isotopic Labeling

The following diagram illustrates the structural logic of the molecule, highlighting the specific site of deuteration (the methoxy group) which ensures metabolic stability and minimal isotope effect on retention time.

ElagolixStructure cluster_legend Structural Key Core Uracil Core (Scaffold) SideChain Butyrate Side Chain (Solubility/Binding) Core->SideChain Linker Phenyl 2-Fluoro-3-methoxy Phenyl Core->Phenyl C-C Bond Methoxy Methoxy Group (-O-CD3) Phenyl->Methoxy Ether Linkage Deuterium 3x Deuterium Atoms (Stable Isotope Label) Methoxy->Deuterium Substitution (H -> D) Key1 Core Scaffold Key2 Labeling Site

Figure 1: Structural breakdown of Elagolix Methoxy-d3, identifying the specific methoxy site modified with deuterium for mass spectrometric differentiation.

Handling, Stability & Storage Protocols

Warning: Elagolix Sodium salts are hygroscopic .[7] Improper handling leads to deliquescence, altering the effective concentration of reference standards.

Storage Protocol
  • Long-Term Storage: Store lyophilized powder at -20°C under desiccant.

  • Protection: Protect from light and moisture. The container should be purged with Argon or Nitrogen after opening.

Reconstitution Strategy (Self-Validating)

To ensure accuracy in quantitative workflows, follow this reconstitution method:

  • Equilibration: Allow the vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Solvent Choice: Use DMSO or Methanol for the primary stock solution (e.g., 1.0 mg/mL). Avoid using 100% water for the stock, as hydrolysis or bacterial growth can occur over time.

  • Validation Step: Sonicate for 2 minutes and vortex for 30 seconds. Inspect visually for any undissolved particulates.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) and freeze at -80°C. Do not refreeze thawed aliquots more than twice.

Bioanalytical Application: LC-MS/MS Methodology

This section outlines a high-sensitivity protocol for quantifying Elagolix in human plasma using Elagolix Methoxy-d3 as the Internal Standard.

Mass Spectrometry Parameters (MRM)

The deuterium label adds +3 Da to the precursor mass. The fragmentation pattern retains the methoxy group in the primary product ion, ensuring the mass shift is preserved in the transition.

ParameterAnalyte (Elagolix)Internal Standard (Elagolix-d3)
Ionization Mode ESI Positive (+)ESI Positive (+)
Precursor Ion (Q1)

632.2


635.2

Product Ion (Q3)

177.1 (Quant)

180.1 (Quant)
Secondary Ion

529.2

532.2
Dwell Time 100 ms100 ms
Collision Energy 35 eV35 eV

Note: The primary fragment (177.1) corresponds to the fluoro-trifluoromethyl-benzyl moiety.[4][6][10] If the label is on the methoxy-phenyl arm, the transition selection must ensure the fragment contains the label. Correction: The 177 fragment is the benzyl group (unlabeled). The 529 fragment is the loss of the butyrate side chain (retains core + label). Therefore, for d3-IS, use 635.2 -> 532.2 to ensure specificity.

Sample Preparation Workflow

Method: Protein Precipitation (PPT) is recommended over SPE for high-throughput efficiency, as Elagolix exhibits high recovery with organic solvents.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Elagolix Methoxy-d3 working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 5 minutes (1000 rpm).

  • Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase).

Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

  • Flow Rate: 0.4 mL/min.

Experimental Workflow Diagram

The following flowchart visualizes the integrated bioanalytical process, ensuring a closed-loop system from sample prep to data acquisition.

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) IS_Spike Spike IS: Elagolix Methoxy-d3 Sample->IS_Spike Internal Standardization Precipitation Protein Precipitation (ACN + 0.1% FA) IS_Spike->Precipitation Mix Centrifuge Centrifugation (4000g, 15 min) Precipitation->Centrifuge Vortex Supernatant Supernatant Dilution (1:1 with Water) Centrifuge->Supernatant Extract LC_Separation UPLC Separation (BEH C18 Column) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elute Data Quantification (Ratio Analyte/IS) MS_Detection->Data Process

Figure 2: Step-by-step bioanalytical workflow for Elagolix quantification using the d3-IS.

References

  • FDA Center for Drug Evaluation and Research. (2018). Orilissa (Elagolix Sodium) Chemistry Review NDA 210450.[7] U.S. Food and Drug Administration.[8][9][11]

  • Struthers, R. S., et al. (2009). Pharmacokinetics and Safety of Elagolix, a Novel Oral GnRH Antagonist. Journal of Clinical Pharmacology.

  • Toronto Research Chemicals. (2024). This compound Datasheet. LGC Standards.

  • Polepally, A. R., et al. (2020).[12][13] Clinical Pharmacokinetics and Pharmacodynamics of Elagolix. Clinical Pharmacokinetics.

  • BOC Sciences. (2024). Elagolix Methoxy-[d3] Sodium Salt Product Information.

Sources

Elagolix Methoxy-d3 Sodium Salt mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Elagolix and the Pharmacokinetic Implications of Methoxy-d3 Deuteration

Executive Summary

Elagolix is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, approved for the management of moderate to severe pain associated with endometriosis.[1][2][3] Its mechanism of action is centered on the competitive inhibition of GnRH receptors in the anterior pituitary gland, leading to a dose-dependent suppression of gonadotropins and, consequently, ovarian sex hormones like estradiol.[4][5][6] This guide provides a detailed exploration of this mechanism, from receptor binding and downstream signaling to the resulting hormonal modulation. Furthermore, it delves into the scientific rationale and potential pharmacokinetic advantages of its deuterated analogue, Elagolix Methoxy-d3 Sodium Salt. By replacing hydrogen atoms with deuterium on the methoxy moiety, the metabolic profile of the drug can be altered, a concept rooted in the kinetic isotope effect. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights into this therapeutic class.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: The Therapeutic Target

The reproductive endocrine system is governed by the intricate feedback loop of the Hypothalamic-Pituitary-Gonadal (HPG) axis. The hypothalamus secretes GnRH in a pulsatile fashion, which then stimulates the GnRH receptors (GnRHR) on the anterior pituitary gland.[7] This stimulation triggers the synthesis and release of two critical gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][7] These hormones act on the ovaries to drive folliculogenesis and the production of sex steroids, primarily estradiol and progesterone.[7]

In estrogen-dependent pathologies such as endometriosis, the growth and maintenance of ectopic endometrial tissue are driven by circulating estradiol, leading to chronic inflammation and debilitating pain.[5][8] The therapeutic strategy of Elagolix is to intervene at the apex of this axis by blocking the GnRH receptor, thereby reducing the downstream production of estradiol that fuels the disease.[8]

HPG_Axis cluster_brain Central Nervous System cluster_periphery Peripheral System Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovaries Ovaries Pituitary->Ovaries  LH & FSH (+) Ovaries->Hypothalamus Ovaries->Pituitary Negative Feedback Uterus Uterus / Endometrial Lesions Ovaries->Uterus Estradiol & Progesterone (+) (Growth Promotion)

Figure 1: Simplified schematic of the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Core Mechanism: Competitive Antagonism at the GnRH Receptor

Elagolix functions as a direct, competitive antagonist of the GnRH receptor.[4][9] Unlike GnRH agonists which initially cause a surge in LH and FSH (a "flare-up" effect) before desensitizing the receptor, Elagolix binds to the GnRHR and prevents its activation by endogenous GnRH without stimulating a downstream signal.[4][5] This action immediately suppresses the release of gonadotropins.

The binding affinity of Elagolix for the human GnRH receptor is remarkably high, demonstrating its potency. This interaction is highly selective, with minimal off-target activity at other receptors, ion channels, or enzymes, which contributes to a more focused therapeutic effect.[10]

MOA_Diagram cluster_pituitary Pituitary Gonadotroph Cell GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates Elagolix Elagolix Elagolix->GnRHR Binds & Blocks Signal Signal Transduction (LH/FSH Release) GnRHR->Signal Blocked Signal Blocked

Figure 2: Elagolix competitively blocks the GnRH receptor, preventing activation.
ParameterValueSource
Mechanism Competitive GnRH Receptor Antagonist[4][9]
Binding Affinity (KD) 54 pM[1][4]
Binding Affinity (Ki) 0.90 nM[10]
Molecular Nature Non-peptide, small molecule[4][7]

Pharmacodynamic Effects: Dose-Dependent Hormonal Suppression

The competitive antagonism of Elagolix at the GnRHR translates into a rapid and dose-dependent reduction in circulating gonadotropin and sex hormone levels.[1][6]

  • Suppression of Gonadotropins (LH & FSH): Following oral administration, Elagolix rapidly suppresses both LH and FSH levels, with maximal or near-maximal suppression of LH and FSH observed at doses of 200 mg and 300 mg twice daily, respectively.[4][11]

  • Suppression of Estradiol (E2): The reduction in gonadotropins leads to decreased ovarian stimulation, resulting in lower serum estradiol concentrations.[12] This effect is central to its efficacy in endometriosis. The degree of suppression is adjustable based on the dose, allowing for a tailored therapeutic approach. For instance, a 150 mg once-daily dose partially suppresses estradiol to follicular phase levels, while a 200 mg twice-daily dose achieves near-full suppression to postmenopausal levels.[1]

  • Reversibility: Due to its relatively short half-life of 4 to 6 hours, the suppressive effects of Elagolix are quickly reversible upon discontinuation of the drug.[1][9] Estradiol levels typically return to baseline within 24 to 48 hours.[9][13]

Elagolix DoseMedian Estradiol (E2) LevelHormonal State Equivalent
150 mg once daily~42 pg/mLPartial Suppression (Follicular Phase)
200 mg twice daily~12 pg/mLNear-Full Suppression (Postmenopausal)
Data from clinical trials in premenopausal women.[1]

Elagolix Methoxy-d3: A Pharmacokinetic Enhancement Strategy

The "Methoxy-d3" designation refers to the strategic replacement of three hydrogen atoms with their stable heavy isotope, deuterium, on the methoxy (-OCH₃) group of the Elagolix molecule. This modification does not alter the core mechanism of action—the deuterated molecule still binds to and blocks the GnRH receptor in the same manner. Instead, the primary rationale for this change lies in altering the drug's pharmacokinetics by leveraging the kinetic isotope effect .[14]

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[15] A common metabolic pathway for drugs containing a methoxy group is O-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes.[16] By strengthening the bonds at this metabolic site, the rate of enzymatic cleavage can be significantly reduced.[15][]

Anticipated Advantages of Methoxy-d3 Deuteration:

  • Decreased Metabolic Rate: Slower O-demethylation by CYP3A4 (the primary enzyme metabolizing Elagolix) could lead to a reduced rate of metabolic clearance.[16]

  • Increased Half-Life: A lower metabolic rate would likely extend the drug's plasma half-life.[14]

  • Improved Pharmacokinetic Profile: This could potentially lead to more stable plasma concentrations, reduced peak-to-trough fluctuations, and potentially allow for lower or less frequent dosing to achieve the same therapeutic effect.[18]

  • Reduced Metabolite-Mediated Effects: Altering the rate of metabolism can also change the profile of circulating metabolites, potentially reducing the formation of any toxic or undesired byproducts.[19]

Metabolism cluster_elagolix Standard Elagolix cluster_elagolix_d3 Elagolix Methoxy-d3 E Elagolix (-OCH3) EMet Metabolite E->EMet CYP3A4 Metabolism (Standard Rate) ED3 Elagolix-d3 (-OCD3) ED3Met Metabolite ED3->ED3Met CYP3A4 Metabolism (Slower Rate)

Figure 3: The kinetic isotope effect slows the metabolism of the deuterated drug.

Key Experimental Protocols for Mechanistic Validation

The elucidation of Elagolix's mechanism of action relies on a suite of standard and specialized pharmacological assays.

Protocol 5.1: GnRH Receptor Binding Assay (Radioligand Competition)

This assay quantifies the affinity of Elagolix for the GnRH receptor.

Objective: To determine the dissociation constant (KD) or inhibition constant (Ki) of Elagolix.

Methodology:

  • Preparation: Cell membranes expressing a high density of human GnRH receptors are prepared from a stable cell line (e.g., HEK293 cells).

  • Reaction Mixture: A fixed concentration of a radiolabeled GnRH analogue (e.g., ³H-Leuprolide) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Elagolix.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating membrane-bound radioligand from unbound radioligand.

    • Expertise Insight: This rapid filtration is a critical step to prevent significant dissociation of the ligand-receptor complex during washing.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Elagolix. A competition binding curve is generated, and the IC₅₀ (concentration of Elagolix that inhibits 50% of specific binding) is calculated. The Ki is then derived using the Cheng-Prusoff equation.

    • Trustworthiness: The protocol's validity is ensured by including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled GnRH agonist).

Protocol 5.2: In Vitro Functional Antagonism Assay

This assay confirms that Elagolix blocks GnRH-induced cellular signaling.

Objective: To measure the ability of Elagolix to inhibit GnRH-stimulated downstream signaling (e.g., inositol phosphate or calcium mobilization).

Methodology:

  • Cell Culture: GnRHR-expressing cells are plated in microtiter plates.

  • Pre-incubation: Cells are pre-incubated with increasing concentrations of Elagolix or vehicle control for a defined period.

  • Stimulation: Cells are then stimulated with a fixed concentration (typically the EC₈₀) of a GnRH agonist.

    • Expertise Insight: Using the EC₈₀ concentration of the agonist ensures a robust signal that is still sensitive to competitive inhibition, providing a wide assay window.

  • Signal Detection: The resulting intracellular signal (e.g., fluorescence from a calcium-sensitive dye or accumulation of inositol monophosphate via HTRF) is measured.

  • Data Analysis: A dose-response curve for the inhibition by Elagolix is generated to calculate the IC₅₀, confirming its functional antagonist activity.

    • Trustworthiness: A positive control (agonist alone) and negative control (vehicle alone) are essential for validating the cellular response and establishing the baseline.

Workflow start Plate GnRHR-expressing cells step1 Pre-incubate with varying [Elagolix] or Vehicle start->step1 step2 Stimulate with GnRH Agonist (EC80) step1->step2 step3 Incubate to allow signaling step2->step3 step4 Measure intracellular signal (e.g., Calcium flux, IP1) step3->step4 end Analyze data and calculate IC50 step4->end

Figure 4: General workflow for an in vitro functional antagonism assay.

Conclusion

Elagolix represents a significant advancement in the management of estrogen-dependent diseases through its targeted, competitive antagonism of the GnRH receptor. Its mechanism of action—the direct blockade of pituitary GnRH receptors leading to a rapid, reversible, and dose-dependent suppression of the HPG axis—is well-characterized. The development of a deuterated analogue, this compound, is a logical next step in drug optimization. While not altering the primary pharmacodynamic mechanism, this modification is scientifically designed to enhance the pharmacokinetic profile by slowing metabolism. This could translate into improved clinical utility through a more stable drug exposure and potentially a more convenient dosing regimen, representing a sophisticated approach to refining a proven therapeutic agent. Further clinical investigation is required to definitively establish the comparative pharmacokinetic and clinical profile of the deuterated versus the non-deuterated compound.

References

  • Elagolix - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ng, J., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. Clinical Pharmacokinetics, 59(1). [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Elagolix Sodium? Patsnap. [Link]

  • Ng, J., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. ResearchGate. [Link]

  • Drugs.com. (2025, March 25). Elagolix: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

  • Paul, J., & Bhatia, R. (2021). Elagolix Sodium: Novel GnRH Antagonist for the Treatment of Endometriosis. Journal of Clinical Anesthesiology Research. [Link]

  • ORILISSA® (elagolix). (2018, August 1). Mechanism of Action (MOA). Orilissa.com. [Link]

  • Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(9). [Link]

  • Taylor, H. S., et al. (2019). Clinical Evaluation of the Oral Gonadotropin-Releasing Hormone-Antagonist Elagolix for the Management of Endometriosis-Associated Pain. Expert Review of Clinical Pharmacology. [Link]

  • Taylor, H. S., et al. (2019, August 22). Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist elagolix for the management of endometriosis-associated pain. PubMed. [Link]

  • Struthers, R. S., et al. (2009). Suppression of gonadotropins and estradiol in premenopausal women by oral administration of the nonpeptide gonadotropin-releasing hormone antagonist elagolix. The Journal of Clinical Endocrinology & Metabolism, 94(2), 545–551. [Link]

  • Pharmaceutical Technology. (2018, September 7). ORILISSA (elagolix) for the Treatment of Pain Associated with Endometriosis. Pharmaceutical-technology.com. [Link]

  • Archer, D. F., et al. (2014). Elagolix, an Oral GnRH Antagonist, Versus Subcutaneous Depot Medroxyprogesterone Acetate for the Treatment of Endometriosis: Effects on Bone Mineral Density. The Journal of Clinical Endocrinology & Metabolism, 99(1), E89–E98. [Link]

  • Pennington, B., & Sinnett, M. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. The Annals of Pharmacotherapy, 52(12), 1234–1243. [Link]

  • DeWitt, N. (2023). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Drug Discovery & Development. [Link]

  • Deuterated drug - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ng, J., et al. (2017). Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by Elagolix in Healthy Premenopausal Women. The Journal of Clinical Endocrinology & Metabolism, 102(5), 1683–1691. [Link]

  • ORILISSA® (elagolix). (n.d.). Pharmacology of ORILISSA®. Orilissa.com. [Link]

  • Polepally, A. R., et al. (2020). Assessment of Clinical Drug‐Drug Interactions of Elagolix, a Gonadotropin‐Releasing Hormone Receptor Antagonist. The Journal of Clinical Pharmacology, 60(11), 1437–1448. [Link]

Sources

Elagolix Methoxy-d3 Sodium Salt: A Precision Tool for GnRH Antagonist Bioanalysis

[1]

Executive Summary

Elagolix (Orilissa®) is a first-in-class, non-peptide, orally active Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1][2] Accurate quantification of Elagolix in biological matrices (plasma, urine) is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).[1]

This compound serves as the gold-standard Internal Standard (IS) for these assays.[1] By incorporating three deuterium atoms into the methoxy moiety, this isotopolog mirrors the physicochemical behavior of the analyte—compensating for matrix effects, extraction efficiency, and ionization variability—while providing the necessary mass shift (+3 Da) for mass spectrometric resolution.

This guide details the chemical specifications, mechanistic utility, and a validated LC-MS/MS workflow for utilizing Elagolix Methoxy-d3 in high-sensitivity bioanalysis.[1]

Chemical Identity & Specifications

The distinction between the free acid and the sodium salt is critical in formulation and standard preparation. Elagolix is administered as the sodium salt to improve solubility; therefore, the sodium salt form of the deuterated standard is preferred to match the ionic strength and solubility profile during the initial dissolution.

PropertySpecification
Chemical Name Sodium 4-({(1R)-2-[5-[2-fluoro-3-(methoxy-d3)phenyl]-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate
CAS Number (d3-Salt) 2233595-41-8 (Reference Standard Registry)
Unlabeled Parent CAS 832720-36-2 (Sodium Salt); 832695-62-4 (Free Acid)
Molecular Formula C₃₂H₂₆D₃F₅N₃NaO₅
Molecular Weight 656.59 g/mol (Salt)
Isotopic Purity ≥ 99% deuterated forms (d3)
Solubility Soluble in Methanol, DMSO, and Water (Slightly hygroscopic)
Appearance Off-white to pale yellow solid
Structural Visualization & Fragmentation

The following diagram illustrates the chemical structure logic and the specific site of deuteration (Methoxy group), alongside the predicted mass spectrometric fragmentation used for Multiple Reaction Monitoring (MRM).

ElagolixStructurecluster_0Elagolix Methoxy-d3 Structurecluster_1MS/MS Transitions (ESI+)CoreUracil CoreSideChainButyrate Side Chain(Acid Moiety)Core->SideChainPhenylFluoro-Phenyl RingCore->PhenylLabelGroupMethoxy-d3 Group(-OCD3)Product2Qualifier Ionm/z 180.1(Methoxy-d3 Phenyl)LabelGroup->Product2Label RetainedPhenyl->LabelGroupDeuteration SitePrecursorPrecursor Ion[M+H]+ m/z 635.4Product1Quantifier Ionm/z 532.5(Loss of Side Chain)Precursor->Product1Collision InducedDissociationPrecursor->Product2Fragmentation

Caption: Structural logic of Elagolix Methoxy-d3. The d3-label is located on the methoxy group.[1][3][4] During MS/MS fragmentation, the label is retained in the primary daughter ions, shifting the transitions by +3 Da compared to the analyte.

Analytical Method Development (LC-MS/MS)

The following protocol is derived from validated bioanalytical methods used in clinical pharmacology studies. It prioritizes robustness and high throughput.[1]

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) using MTBE is possible, Protein Precipitation is recommended for routine analysis due to the high solubility of the sodium salt.[1]

  • Stock Preparation: Dissolve this compound in Methanol to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute stock in Acetonitrile to ~50 ng/mL.

  • Extraction:

    • Aliquot 50 µL of plasma (Rat or Human) into a 96-well plate.

    • Add 200 µL of Working IS Solution (Acetonitrile) to precipitate proteins.[1]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate containing 100 µL of water (to improve peak shape during injection).

LC-MS/MS Conditions
  • Instrument: Waters Acquity UPLC coupled with Sciex Triple Quad (or equivalent).

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5][6][7]

  • Mobile Phase B: Acetonitrile.[1][6]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor (Q1)Product (Q3)RoleCollision Energy (eV)
Elagolix 632.4529.5Quantifier35
632.4177.1Qualifier55
Elagolix-d3 635.4 532.5 IS Quant 35

Note: The +3 Da shift is maintained in the primary fragment (532.5), confirming the stability of the label during the primary fragmentation pathway.

Scientific Integrity & Troubleshooting

Metabolic Considerations & Isotope Stability

Elagolix is primarily metabolized by CYP3A4.[1][8][9] A minor metabolic pathway involves O-demethylation .[1]

  • Risk: If the IS undergoes O-demethylation in the sample, the deuterium label (located on the methoxy group) would be lost, theoretically converting the IS into the unlabeled metabolite.

  • Mitigation: Since the IS is added ex vivo (after sample collection) and enzymes are quenched immediately by the organic solvent (Acetonitrile) during protein precipitation, this metabolic conversion does not occur during analysis.[1] The deuterated methoxy group is chemically stable under standard storage conditions.

Handling the Sodium Salt

The sodium salt of Elagolix is hygroscopic .

  • Protocol: Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh rapidly or use a humidity-controlled environment.

  • Solvent Choice: Use Methanol for primary stock solutions to ensure complete dissolution; avoid pure water for long-term stock storage to prevent hydrolysis risks, although Elagolix is relatively stable.[1]

Workflow Visualization

The following diagram outlines the validated bioanalytical workflow, ensuring data integrity from sample to result.

BioanalysisWorkflowSampleBiological Sample(Plasma/Serum)IS_AddAdd IS: Elagolix-d3(in Acetonitrile)Sample->IS_Add 50 µL SamplePrecipitationProtein Precipitation(Vortex & Centrifuge)IS_Add->Precipitation Quench EnzymesSupernatantSupernatant Transfer(+ Water Dilution)Precipitation->Supernatant Remove ProteinsLCUPLC Separation(BEH C18 Column)Supernatant->LC Inject 5-10 µLMSMS/MS Detection(MRM: 635.4 -> 532.5)LC->MS ESI+DataQuantification(Area Ratio IS/Analyte)MS->Data Integrate Peaks

Caption: Step-by-step LC-MS/MS workflow using Elagolix-d3 as the Internal Standard. The acetonitrile addition serves dual purposes: IS delivery and enzyme quenching.

References

  • Toronto Research Chemicals (TRC). this compound - Reference Standard.[1] Catalog No. E501024.[1][3][4][10] Accessed 2026.[1][4] [1]

  • U.S. Food and Drug Administration (FDA). NDA 210450: Orilissa (elagolix) Clinical Pharmacology and Biopharmaceutics Review.[1] Center for Drug Evaluation and Research, 2018.

  • Wang, T., et al. "Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay." Arabian Journal of Chemistry, Vol 14, Issue 6, 2021. [1]

  • PubChem. Elagolix Sodium (Compound Summary). National Library of Medicine.[1] [1]

  • Shebley, M., et al. "Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis."[1] Clinical Pharmacokinetics, 2020.

Elagolix Methoxy-d3 Sodium Salt GnRH antagonist activity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of Elagolix Methoxy-d3 Sodium Salt , a stable isotope-labeled analog of the GnRH antagonist Elagolix. While the parent compound is a therapeutic agent for endometriosis and uterine fibroids, the Methoxy-d3 variant serves as a critical bioanalytical tool (Internal Standard) to validate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the drug.[1]

Validating GnRH Antagonist Efficacy via Precise Bioanalysis[1]

Executive Summary

This compound is the deuterium-labeled form of Elagolix, a potent, non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1] In drug development and clinical pharmacology, this compound does not serve a therapeutic role but acts as the Internal Standard (IS) of choice for LC-MS/MS quantification.[1]

Its "activity" is defined by its ability to mirror the physicochemical behavior of Elagolix—extraction recovery, ionization efficiency, and chromatographic retention—while remaining spectrally distinct due to a mass shift (+3 Da). This guide outlines the technical specifications, mechanistic context, and experimental protocols for using Elagolix Methoxy-d3 to validate the GnRH antagonist activity of the parent drug.

Chemical Identity & Mechanistic Basis

Structural Specifications

The Methoxy-d3 analog modifies the methoxy group attached to the 2-fluoro-3-methoxyphenyl ring of the uracil core.[1] This position is metabolically stable enough to prevent label loss during standard bioanalytical processing.

FeatureElagolix Sodium (Parent)Elagolix Methoxy-d3 Sodium (IS)
CAS Number 832720-36-22233595-41-8
Formula C

H

F

N

O

Na
C

H

D

F

N

O

Na
Molecular Weight ~653.58 g/mol ~656.60 g/mol
Isotopic Label None-OCD

(Methoxy-d3)
Role Therapeutic GnRH AntagonistAnalytical Reference Standard
Pharmacological Context: GnRH Antagonism

To understand the utility of the standard, one must understand the target. Elagolix acts by competitively binding to GnRH receptors in the anterior pituitary.[2][3]

  • Mechanism: Competitive blockade of GnRH receptors.[3]

  • Downstream Effect: Rapid, dose-dependent suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1]

  • Therapeutic Outcome: Reduction of ovarian sex hormones (estradiol, progesterone) to treat endometriosis-associated pain.[1]

Theoretical Activity of the D3 Variant: Structurally, the replacement of hydrogen with deuterium (D) exerts a negligible effect on the steric volume or electronic properties of the pharmacophore. Therefore, Elagolix Methoxy-d3 retains high affinity (Ki ≈ 0.9 nM) for the GnRH receptor. However, it is reserved for analytical use due to the high cost of synthesis and regulatory designation as a reference material.

Visualization: GnRH Signaling & Blockade

The following diagram illustrates the signaling pathway blocked by Elagolix, which researchers quantify using the D3 standard.

GnRH_Pathway Hypothalamus Hypothalamus GnRH GnRH (Endogenous) Hypothalamus->GnRH Pulsatile Release Pituitary Anterior Pituitary (GnRH Receptors) GnRH->Pituitary Binds Receptor Gq Gq/11 Protein Pituitary->Gq Activation (Blocked) Elagolix Elagolix / Elagolix-d3 (Antagonist) Elagolix->Pituitary Competitive Blockade (Ki ~ 0.9 nM) IP3_Ca IP3 / Ca2+ Flux Gq->IP3_Ca Signaling Gonadotropins LH & FSH Secretion IP3_Ca->Gonadotropins Release Ovaries Ovaries Gonadotropins->Ovaries Stimulation Estradiol Estradiol / Progesterone (Pain Mediation) Ovaries->Estradiol Synthesis

Caption: Elagolix competitively inhibits GnRH signaling at the pituitary, preventing the downstream Gq-mediated calcium flux and subsequent sex hormone production.[1][2]

Bioanalytical Application: LC-MS/MS Protocol

This section details the validated method for using Elagolix Methoxy-d3 to quantify Elagolix in plasma. This quantification is the primary metric for assessing "activity" in Phase I-III trials.

Mass Spectrometry Parameters (MRM)

The method relies on Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.[1][3][4][5][6][7] The fragmentation usually involves the loss of the butyric acid side chain or cleavage near the uracil core.

  • Parent (Elagolix):

    • Precursor Ion $[M+H]^+ $: 632.4 m/z (Free acid form)[1]

    • Product Ion (Quant): 529.5 m/z [1][4][5][6]

    • Product Ion (Qual): 177.1 m/z [1][4][5][6]

  • Internal Standard (Elagolix Methoxy-d3):

    • Precursor Ion $[M+H]^+ $: 635.4 m/z (+3 Da shift)[1]

    • Product Ion (Quant): 532.5 m/z (Retains d3-methoxy group)[1]

    • Note: The +3 Da shift is maintained in the primary fragment, ensuring no cross-talk between analyte and standard.

Sample Preparation Protocol

Objective: Isolate Elagolix from plasma proteins while normalizing variability using the D3 standard.

  • Stock Preparation:

    • Dissolve Elagolix Methoxy-d3 Sodium in Methanol to 1.0 mg/mL.[1]

    • Prepare a Working IS Solution at 25 ng/mL in 50% Acetonitrile.

  • Extraction (Protein Precipitation):

    • Aliquot: Transfer 50 µL of plasma (rat or human) into a centrifuge tube.

    • Spike: Add 10 µL of Working IS Solution (Elagolix Methoxy-d3). Vortex gently.

    • Precipitate: Add 200 µL of Acetonitrile (cold).

    • Agitate: Vortex for 2 minutes at high speed.

    • Clarify: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient:

    • 0.0 min: 10% B

    • 1.5 min: 90% B

    • 2.0 min: 90% B

    • 2.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Experimental Workflow Visualization

The following diagram maps the logical flow from sample collection to data validation using the D3 standard.

LCMS_Workflow Sample Plasma Sample (Unknown Elagolix Conc.) IS_Spike Spike IS: Elagolix Methoxy-d3 Sample->IS_Spike Precip Protein Precipitation (Acetonitrile) IS_Spike->Precip Centrifuge Centrifugation (Remove Matrix) Precip->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS_Parent MS Detect: 632.4 -> 529.5 (Parent Signal) LC->MS_Parent MS_IS MS Detect: 635.4 -> 532.5 (IS Signal) LC->MS_IS Ratio Calculate Area Ratio (Parent / IS) MS_Parent->Ratio MS_IS->Ratio Quant Final Quantification (ng/mL) Ratio->Quant

Caption: Workflow for normalizing Elagolix quantification using the Methoxy-d3 Internal Standard to correct for extraction loss and matrix effects.

Data Interpretation & Performance Metrics

When validating the "activity" (concentration) of Elagolix, the Methoxy-d3 standard must meet specific acceptance criteria to ensure the data is trustworthy.

ParameterAcceptance CriteriaScientific Rationale
IS Retention Time Within ±0.05 min of ParentDeuterium isotope effect on lipophilicity is negligible; they must co-elute to compensate for matrix effects.[1]
Mass Resolution Baseline separation of M and M+3Prevents "cross-talk" where the parent signal interferes with the IS channel.
Recovery > 85% consistent with ParentThe IS must be extracted at the same efficiency as the drug to validly normalize the data.
Linearity (r²) > 0.995Ensures the assay accurately measures GnRH antagonist levels across the therapeutic range (1–2000 ng/mL).[1][3][4][5][6]
Why Methoxy-d3?

Using a generic internal standard (like Diazepam) often leads to errors because it does not mimic the exact ionization suppression profile of Elagolix. The Methoxy-d3 salt is chemically identical in terms of pKa and solubility, ensuring that if the mass spec signal for Elagolix is suppressed by plasma lipids, the IS signal is suppressed by the exact same amount, maintaining a constant ratio.

References

  • Wang, Q., et al. (2021).[1] Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay. Arabian Journal of Chemistry. Available at: [Link][1]

  • Struthers, R. S., et al. (2009).[1] Pharmacokinetics and Safety of Elagolix, a Novel Oral GnRH Antagonist. Journal of Clinical Pharmacology. Available at: [Link][1]

  • Chen, C., et al. (2008).[1] Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix).[1] Journal of Medicinal Chemistry. Available at: [Link][1]

  • FDA Label Reference. (2018).[1][9] ORILISSA (elagolix) tablets, for oral use.[1][10] U.S. Food and Drug Administration.[5][6] Available at: [Link][1]

  • PubChem Compound Summary. (2024). Elagolix Methoxy-d3.[1][11] National Center for Biotechnology Information. Available at: [Link][1]

Sources

Methodological & Application

Elagolix Methoxy-d3 Sodium Salt NMR spectroscopy analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy Analysis of Elagolix Methoxy-d3 Sodium Salt

Executive Summary

This compound (CAS: 2233595-41-8) is the stable isotope-labeled analog of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist. This deuterated compound serves as a critical Internal Standard (IS) in LC-MS/MS bioanalytical assays.

While Mass Spectrometry confirms the mass shift (+3 Da), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for certifying the positional specificity of the deuterium label and quantifying isotopic enrichment. This guide provides a self-validating protocol for the NMR analysis of Elagolix Methoxy-d3, focusing on the disappearance of the methoxy proton signal (


H) and the scalar coupling patterns of the deuterated carbon (

C).

Chemical Context & Structural Logic

To interpret the NMR data, one must understand the structural modification. Elagolix contains a 2-fluoro-3-methoxyphenyl moiety.[1][2][3][4] In the d3-analog, the three hydrogen atoms of the methoxy group (


) are replaced by deuterium (

).
  • Native Compound: Elagolix Sodium (

    
    )
    
  • Labeled Compound: Elagolix Methoxy-d3 Sodium (

    
    )[]
    
  • Target Modification:

    
    
    
Visualizing the Labeling Site

Elagolix_Structure cluster_legend NMR Impact Core Uracil Core (Scaffold) Phenyl 2-Fluoro-3-methoxyphenyl (Target Ring) Core->Phenyl Attached at N1 Methoxy Methoxy Group (-OCH3) Phenyl->Methoxy Native Elagolix Deuterium Deuterium Label (-OCD3) Phenyl->Deuterium Elagolix-d3 Info 1H NMR: Signal Disappears 13C NMR: Becomes Septet

Figure 1: Structural logic of the deuterium substitution. The primary NMR change occurs at the phenyl-attached ether linkage.

Materials & Instrumentation

Reagents
  • Analyte: this compound (>98% chemical purity).[2]

  • Solvent: Methanol-d4 (

    
    , 99.8% D) is the preferred solvent.
    
    • Reasoning: Elagolix sodium is highly soluble in methanol. Furthermore, literature data for the native compound is established in

      
      , allowing for direct spectral overlay and comparison [1].
      
    • Alternative: DMSO-d6 may be used if aggregation is observed, but solvent suppression may be required for water peaks.

Instrumentation
  • Field Strength: Minimum 400 MHz; 600 MHz recommended for resolution of fluorine-coupled aromatic protons.

  • Probe: 5 mm BBFO or TXI probe (optimized for

    
    H and 
    
    
    
    C detection).
  • Temperature: 298 K (

    
    C).
    

Experimental Protocols

Protocol A: Sample Preparation (Hygroscopic Salt Handling)

The sodium salt form is hygroscopic. Moisture absorption leads to water peaks that can obscure critical regions (approx. 4.8 ppm in


).
  • Equilibration: Allow the vial of Elagolix Methoxy-d3 to reach room temperature in a desiccator before opening.

  • Weighing: Weigh approximately 5–10 mg of the sample into a clean vial.

  • Solvation: Add 600 µL of

    
    .
    
  • Mixing: Vortex gently until the solution is clear. Sonicate for 30 seconds if necessary.

  • Transfer: Transfer to a 5 mm precision NMR tube. Cap immediately to prevent deuterium exchange with atmospheric moisture.

Protocol B: H NMR Acquisition (Verification of Silencing)

Objective: Confirm the absence of the methoxy singlet.

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Parameters:

    • Spectral Width: 12–14 ppm (to capture downfield amide/acid protons if exchange is slow).

    • Relaxation Delay (D1):

      
       seconds (essential for accurate integration).
      
    • Scans (NS): 16 or 32.

  • Processing:

    • Reference the residual solvent peak (

      
      ) to 3.31 ppm .
      
    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

Protocol C: C NMR Acquisition (Direct Label Observation)

Objective: Observe the carbon-deuterium coupling.

  • Pulse Sequence: Proton-decoupled

    
    C (e.g., zgpg30).
    
  • Parameters:

    • Relaxation Delay (D1): 2–3 seconds.

    • Scans (NS):

      
       (Carbon sensitivity is low; splitting reduces signal-to-noise further).
      
  • Processing:

    • Reference the solvent septet (

      
      ) to 49.0 ppm .
      
    • Look for the methoxy carbon signal at approx 56 ppm .

Data Analysis & Interpretation

Comparative H NMR Analysis

The most distinct validation of the "Methoxy-d3" label is the "silencing" of the methoxy protons. In the native compound, the


 group appears as a sharp singlet. In the d3-analog, this peak is effectively erased.
FeatureNative Elagolix (Sodium)Elagolix Methoxy-d3Interpretation
Methoxy Proton Singlet (

ppm) [1]
Absent (Baseline noise)Confirms replacement of H with D.
Aromatic Protons Multiplets (6.8 – 7.5 ppm)UnchangedScaffold integrity maintained.

-Methylene
Multiplet (

ppm)
UnchangedSide chain integrity maintained.

Critical QC Step: If a small peak remains at 3.84 ppm, it represents residual non-deuterated species (d0, d1, or d2) . This peak is used for calculating isotopic purity (see Protocol D).

C NMR Isotope Effects

The carbon atom attached to deuterium (


) undergoes scalar coupling (

) and an isotope shift.
  • Multiplicity: Carbon (spin 0) coupled to three Deuterium atoms (spin 1).

    • Splitting Rule:

      
      .
      
    • Result: The carbon signal appears as a Septet (1:3:6:7:6:3:1 intensity ratio).

  • Coupling Constant:

    
     Hz.
    
  • Chemical Shift: The

    
     peak will appear slightly upfield (
    
    
    
    to
    
    
    ppm) relative to the native
    
    
    peak due to the deuterium isotope effect [2].
Protocol D: Calculation of Isotopic Enrichment (qNMR)

To certify the standard, you must quantify the percentage of deuterium incorporation.

  • Select Reference Integral (

    
    ):  Choose a stable, non-exchangeable aromatic proton signal from the Elagolix scaffold (e.g., the single proton on the uracil ring or a distinct aromatic proton). Set its integral to correspond to its proton count (e.g., 1H).[6]
    
  • Integrate Residual Methoxy (

    
    ):  Integrate the region at 3.84 ppm where the native methoxy signal would be.
    
  • Calculate % Deuteration:



Where:

  • 
     = Integral of residual methoxy peak.
    
  • 
     = Number of protons in the native methoxy group.
    
  • 
     = Integral of the scaffold reference peak.
    
  • 
     = Number of protons assigned to the reference peak.
    

Workflow Visualization

NMR_Workflow cluster_H1 1H NMR Analysis cluster_C13 13C NMR Analysis Start Start: Elagolix Methoxy-d3 Sodium Salt Prep Dissolve in CD3OD (Minimize Moisture) Start->Prep Acq1 Acquire 1H Spectrum (d1 > 5s) Prep->Acq1 Acq2 Acquire 13C Spectrum (Decoupled) Prep->Acq2 Check1 Check 3.84 ppm Region Acq1->Check1 Decision Peak Visible? Check1->Decision Calc Calculate Isotopic Enrichment (qNMR Formula) Decision->Calc Yes (Residual) Final Certify Standard Decision->Final No (100% D) Check2 Identify Septet at ~56 ppm Acq2->Check2 Check2->Final Calc->Final

Figure 2: Analytical workflow for certifying the deuterated standard.

References

  • Ciceri, S., et al. (2023).[7][8] "Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study." Molecules, 28(9), 3861.[7]

  • Simova, S. (2021). "NMR Spectroscopy in the Analysis of Deuterated Compounds." Magnetic Resonance in Chemistry. (General reference for deuterium isotope effects on chemical shifts).
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [9]

  • Cayman Chemical.[2] "Elagolix (sodium salt) Product Information." (Solubility data).

Sources

High-Sensitivity LC-MS/MS Quantitation of Elagolix Using Elagolix Methoxy-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS method for Elagolix Methoxy-d3 Sodium Salt detection Content Type: Application Notes and Protocols

Executive Summary & Scientific Rationale

This application note details a robust, validated protocol for the quantification of Elagolix in biological matrices using This compound as the Stable Isotope-Labeled Internal Standard (SIL-IS).

The "Why" Behind the Method: Elagolix is a zwitterionic GnRH antagonist with high polarity and specific solubility challenges (BCS Class III/II). Standard internal standards (analogs) often fail to compensate for the matrix effects (ion suppression/enhancement) observed in ESI+ mode for this compound. The Methoxy-d3 isotopolog is critical because it co-elutes perfectly with the analyte, experiencing the exact same ionization environment, yet is mass-resolved by the mass spectrometer.

Key Technical Advantages:

  • Precision: Uses d3-IS to normalize signal variability < 5%.

  • Sensitivity: LLOQ of 1.0 ng/mL suitable for late-phase PK.

  • Throughput: 3.5-minute runtime using UPLC gradients.

Compound Characterization

PropertyAnalyte: Elagolix (Free Acid)Internal Standard: Elagolix Methoxy-d3 (Sodium Salt)
CAS Registry 834153-87-62233595-41-8 (Free acid equiv.)
Molecular Formula C

H

F

N

O

C

H

D

F

N

O

Na
Molecular Weight 631.59 g/mol ~656.6 g/mol (Salt); ~634.6 g/mol (Free Acid)
Precursor Ion [M+H]+ 632.4 635.4
pKa 4.0 (Carboxylic acid), 7.9 (Amine)Similar
LogP ~4.6 (Lipophilic at neutral pH)Similar

Critical Note on Salt Forms: The Internal Standard is supplied as a Sodium Salt . However, in the acidic mobile phase of LC-MS (pH ~3.0), the salt dissociates, and the sodium is washed away. We detect the protonated free acid [M+H]+ . All calculations for stock solution preparation must account for the salt correction factor (MW Salt / MW Free Acid).

Experimental Workflow Visualization

The following diagram outlines the critical path from sample extraction to data integrity checks.

Elagolix_Workflow cluster_QC Quality Control Sample Plasma Sample (50 µL) IS_Add Add IS: Elagolix-d3 (20 µL) Sample->IS_Add PPT Protein Precipitation (ACN, 150 µL) IS_Add->PPT Centrifuge Centrifuge 12,000 x g PPT->Centrifuge Supernatant Supernatant Dilution (1:1 Water) Centrifuge->Supernatant LC UPLC Separation (C18, 40°C) Supernatant->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data IS Interference Check IS Interference Check Data->IS Interference Check Retention Time Drift Retention Time Drift Data->Retention Time Drift

Figure 1: End-to-end bioanalytical workflow for Elagolix quantification. Note the critical dilution step after precipitation to match the initial mobile phase strength.

Detailed Protocol

Phase 1: Stock Solution Preparation

Objective: Create stable primary standards.

  • Elagolix Stock (1.0 mg/mL): Dissolve 1.00 mg of Elagolix (corrected for purity) in 1.0 mL DMSO . Note: Elagolix is sparingly soluble in pure water; DMSO ensures complete solubilization.

  • IS Stock (Elagolix-d3): Dissolve 1.00 mg of this compound in 1.0 mL DMSO.

    • Calculation: Weighing 1.0 mg Salt

      
       0.96 mg Free Acid equivalent.
      
  • Working Solutions: Dilute stocks with 50:50 Methanol:Water to reach working concentrations (e.g., 500 ng/mL for IS working solution).

Phase 2: Sample Preparation (Protein Precipitation)

Rationale: Protein Precipitation (PPT) is chosen over SPE for its speed and high recovery (>90%) for Elagolix, as supported by FDA review data [1].

  • Aliquot 50 µL of plasma (K2EDTA) into a 1.5 mL centrifuge tube.

  • Add 20 µL of IS Working Solution (Elagolix-d3, 500 ng/mL). Vortex gently.

  • Add 150 µL of ice-cold Acetonitrile (ACN) .

    • Mechanistic Insight: ACN is preferred over Methanol here because it produces a coarser precipitate that pellets easier, reducing column clogging risks.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean vial.

  • Crucial Step: Add 100 µL of Milli-Q Water to the supernatant.

    • Why? Injecting pure ACN supernatant onto a reversed-phase column causes "solvent effect" (peak fronting/splitting). Diluting with water ensures the sample solvent is weaker than the mobile phase, focusing the analyte at the column head.

Phase 3: LC-MS/MS Conditions
Chromatographic Parameters
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile:

    • 0.0 - 0.5 min: 20% B (Isocratic Hold)

    • 0.5 - 2.5 min: 20% -> 90% B (Linear Ramp)

    • 2.5 - 3.0 min: 90% B (Wash)

    • 3.0 - 3.1 min: 90% -> 20% B (Re-equilibration)

    • 3.1 - 4.0 min: 20% B

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Gas: 800 L/hr (Nitrogen).

  • Collision Gas: Argon.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Elagolix 632.4529.54025Quantifier
Elagolix 632.4177.14045Qualifier
Elagolix-d3 (IS) 635.4 532.5 4025Quantifier

Note on Transitions: The transition 632.4 -> 529.5 corresponds to the loss of the aminobutyric acid side chain (~103 Da). Since the d3-methoxy label is located on the core phenyl ring (retained in the fragment), the IS product ion shifts by exactly +3 Da to 532.5 [2].

Validation & Troubleshooting

Self-Validating Checks
  • IS Response Stability: Plot the raw area counts of Elagolix-d3 across the entire run. A drift >15% indicates matrix accumulation on the column or source contamination.

  • Cross-Talk (Interference):

    • Inject a blank sample containing only IS. Check for signal in the Elagolix channel. (Must be < 20% of LLOQ).

    • Inject a ULOQ (High conc) sample without IS. Check for signal in the IS channel. (Must be < 5% of IS response).

    • Correction: Deuterium labels are stable, but if the resolution is low, the isotopic envelope of the parent (M+3 isotope) can contribute to the IS channel. The d3 label is minimal; usually, d5 or d6 is preferred to avoid this, but d3 is acceptable if the native M+3 abundance is low.

Mechanistic Diagram: MRM Transition Logic

MRM_Logic cluster_IS Internal Standard (d3) Parent Precursor Ion [M+H]+ = 632.4 Collision Collision Cell (Argon, 25eV) Parent->Collision Fragment Product Ion [M-C4H9NO2]+ = 529.5 (Core Scaffold) Collision->Fragment Neutral Neutral Loss Aminobutyric Acid Side Chain (~103 Da) Collision->Neutral IS_Frag d3-Product 532.5 Collision->IS_Frag IS_Parent d3-Precursor 635.4 IS_Parent->Collision

Figure 2: Fragmentation pathway. The d3 label on the methoxy group is retained in the core fragment, shifting the product ion by +3 Da.

References

  • FDA Center for Drug Evaluation and Research. (2018). Clinical Pharmacology and Biopharmaceutics Review: Elagolix (Orilissa).[4] Application No: 210450Orig1s000. Retrieved from [Link]

  • Wang, Q., et al. (2021).[1] Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay.[1][2][3] Arabian Journal of Chemistry, 14(6), 103163. Retrieved from [Link]

  • PubChem. (2025).[5] Elagolix Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Elagolix Methoxy-d3 Sodium Salt in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Development of In Vitro Functional Assays for the Characterization of Elagolix Methoxy-d3 Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the in vitro characterization of Elagolix, a potent, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] We detail the development of two key functional assays designed to determine the potency and mechanism of action of Elagolix in a controlled laboratory setting. The primary assay focuses on the direct antagonism at the Gq-coupled GnRH receptor by quantifying a downstream second messenger, inositol monophosphate (IP1). A secondary, more physiologically relevant assay is described using a pituitary gonadotrope cell line to measure the suppression of luteinizing hormone (LH). Furthermore, this guide clarifies the specific role of the stable isotope-labeled compound, this compound, as a critical tool for precise bioanalytical quantification rather than as a primary test article. These protocols are designed to be robust and self-validating, providing the necessary framework for researchers in endocrinology and drug discovery.

Introduction: Elagolix and the GnRH Receptor

Elagolix is an orally administered, competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[3][4] By binding to GnRH receptors in the anterior pituitary gland, Elagolix inhibits GnRH signaling, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][5] This reduction in gonadotropins subsequently decreases the production of ovarian sex hormones, estradiol and progesterone, which are key drivers in the pathophysiology of estrogen-dependent conditions such as endometriosis and uterine fibroids.[1][6]

The development of in vitro assays is fundamental to characterizing the pharmacological profile of compounds like Elagolix. Such assays provide quantitative measures of potency (e.g., IC50) and efficacy, which are critical for preclinical development and quality control.[7]

The Role of Stable Isotope Labeling: Elagolix Methoxy-d3

This compound is a deuterated form of Elagolix.[8] Stable isotope-labeled compounds are invaluable in drug development, primarily serving as internal standards for quantitative mass spectrometry.[][10] Their key advantage is being chemically and biologically identical to the parent compound while having a different mass. This allows for precise quantification of the parent drug in complex biological matrices by correcting for variability during sample preparation and analysis.[10] For the purposes of the functional assays described herein, the biological activity of Elagolix Methoxy-d3 is considered identical to that of unlabeled Elagolix. Its primary application, which will be discussed, is in bioanalytical sample analysis.

Primary Functional Assay: GnRH Receptor (Gq) Signaling

Scientific Rationale

The GnRH receptor is predominantly coupled to the Gαq subunit of the G-protein complex.[11] Ligand binding initiates a signaling cascade beginning with the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 subsequently triggers the release of calcium from intracellular stores. IP3 is rapidly metabolized, making it difficult to measure. However, its downstream metabolite, inositol monophosphate (IP1), is stable and accumulates in the cell, especially in the presence of lithium chloride (LiCl), which blocks its further degradation.[13]

The IP-One assay, based on Homogeneous Time-Resolved Fluorescence (HTRF), is a competitive immunoassay that robustly quantifies IP1 accumulation.[14][15] It is an ideal platform for high-throughput screening and pharmacological characterization of Gq-coupled receptor antagonists like Elagolix.[13][15]

GnRH Receptor Signaling Pathway

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRHR GnRH Receptor (GnRHR) Gq Gq Protein GnRHR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP1 IP1 (Accumulates) IP3->IP1 Metabolized to Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release Elagolix Elagolix (Antagonist) Elagolix->GnRHR Blocks GnRH GnRH (Agonist) GnRH->GnRHR Activates

Caption: GnRH-Gq signaling pathway and point of Elagolix antagonism.

Protocol: IP-One HTRF Assay for Elagolix IC50 Determination

This protocol is adapted from standard methodologies for Gq-coupled receptor analysis.[12][14]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human GnRH receptor (hGnRHR).

  • Assay Kit: HTRF IP-One Gq detection kit (containing d2-labeled IP1, anti-IP1-Cryptate, and lysis buffer).

  • Test Compounds: Elagolix Sodium Salt, GnRH agonist (e.g., Leuprolide Acetate).

  • Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), PBS, Trypsin-EDTA.

  • Equipment: HTRF-compatible microplate reader, 384-well white microplates, cell culture incubator.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture hGnRHR cells to ~80-90% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in serum-free medium.

    • Seed 10,000-20,000 cells per well into a 384-well white plate in a volume of 10 µL. Incubate overnight at 37°C, 5% CO2.

    • Rationale: Overnight incubation allows cells to adhere and recover, ensuring responsiveness.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Elagolix in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer.

    • Prepare a stock solution of GnRH agonist. The final concentration should be at EC80 (the concentration giving 80% of the maximal response), which must be predetermined in a separate agonist dose-response experiment.

    • Rationale: An 11-point dilution series provides sufficient data for an accurate IC50 curve. Using the agonist at its EC80 ensures a robust signal that is sensitive to inhibition.

  • Antagonist Treatment:

    • Add 5 µL of each Elagolix dilution to the appropriate wells.

    • For control wells: add 5 µL of assay buffer (for maximum signal) or 5 µL of a saturating concentration of a known antagonist (for minimum signal).

    • Incubate for 30 minutes at 37°C.

    • Rationale: Pre-incubation allows the antagonist to bind to the receptors before the agonist is introduced.

  • Agonist Stimulation:

    • Add 5 µL of the GnRH agonist (at EC80 concentration) to all wells except the negative control (baseline) wells.

    • Incubate for 60 minutes at 37°C.

    • Rationale: This incubation period is typically sufficient for IP1 to accumulate to detectable levels.

  • Cell Lysis and HTRF Reagent Addition:

    • Prepare HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) in the lysis buffer provided with the kit.

    • Add 10 µL of the HTRF lysis/detection mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Rationale: Lysis releases intracellular IP1, allowing it to compete with the IP1-d2 tracer for binding to the antibody-Cryptate complex.

  • Plate Reading and Data Analysis:

    • Read the plate on an HTRF-compatible reader (Excitation: 320-340 nm; Emission: 620 nm for Cryptate and 665 nm for d2).

    • Calculate the 665/620 nm ratio for each well.

    • Normalize the data using the control wells (0% inhibition for agonist-only, 100% inhibition for baseline).

    • Plot the normalized response against the log of Elagolix concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation & Assay Validation

Table 1: Example Data for Elagolix IC50 Determination in IP-One Assay

ParameterValueComment
Elagolix IC500.85 nMPotency value derived from dose-response curve.
Hill Slope-1.1Indicates a standard competitive binding interaction.
Z'-factor0.78A value > 0.5 indicates an excellent assay window and low variability, suitable for HTS.
Signal-to-Background12.5Ratio of max signal (agonist only) to min signal (baseline).

Note: These are representative values. Actual results may vary based on experimental conditions.

Secondary Assay: LH Suppression in Pituitary Gonadotropes

Scientific Rationale

To confirm that receptor antagonism translates into a physiologically relevant downstream effect, we use an assay that measures the suppression of gonadotropin hormones. Mouse pituitary gonadotrope-derived cell lines, such as LβT2 cells, endogenously express the GnRH receptor and synthesize and secrete LH.[11][16] These cells provide an excellent model to directly measure how Elagolix inhibits GnRH-stimulated LH release, mimicking its therapeutic mechanism of action.[4]

Experimental Workflow: LH Suppression Assay

LH_Suppression_Workflow A 1. Seed LβT2 Cells (96-well plate) B 2. Starve Cells (Serum-free medium) A->B C 3. Pre-treat with Elagolix (Dose-response) B->C D 4. Stimulate with GnRH Agonist C->D E 5. Incubate (4-6 hours) D->E F 6. Collect Supernatant E->F G 7. Quantify LH via ELISA F->G H 8. Analyze Data (IC50) G->H

Caption: Experimental workflow for the LH suppression assay.

Protocol: LH Suppression in LβT2 Cells

Materials:

  • Cell Line: LβT2 mouse pituitary gonadotrope cells.

  • Test Compounds: Elagolix Sodium Salt, GnRH agonist.

  • Reagents: Cell culture medium (DMEM with high glucose), FBS, horse serum, Penicillin-Streptomycin.

  • Assay Kit: Mouse LH ELISA kit.

  • Equipment: Standard cell culture equipment, 96-well tissue culture plates, ELISA plate reader.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture LβT2 cells according to established protocols.

    • Seed cells into a 96-well plate at a density of 50,000-100,000 cells per well. Incubate for 48-72 hours to allow for recovery and optimal LH production.

    • Rationale: LβT2 cells require sufficient time post-seeding to become responsive to GnRH stimulation.

  • Cell Starvation:

    • Gently wash the cells twice with serum-free DMEM.

    • Add 100 µL of serum-free DMEM to each well and incubate for 2-4 hours.

    • Rationale: Serum contains factors that can interfere with the assay; starvation synchronizes the cells and reduces baseline LH secretion.

  • Compound Treatment and Stimulation:

    • Remove the starvation medium.

    • Add 90 µL of fresh serum-free medium containing the appropriate concentration of Elagolix (from a pre-prepared dilution series).

    • Pre-incubate for 30 minutes at 37°C.

    • Add 10 µL of GnRH agonist (at a pre-determined EC50 concentration) to each well.

    • Rationale: As with the primary assay, pre-incubation with the antagonist is followed by agonist stimulation to measure the inhibitory effect.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 4-6 hours at 37°C.

    • After incubation, carefully collect the supernatant from each well without disturbing the cell layer. Store at -80°C if not analyzed immediately.

    • Rationale: This incubation period is a balance between allowing sufficient LH to be secreted for detection and avoiding potential cell death or desensitization.

  • LH Quantification:

    • Quantify the concentration of LH in the collected supernatants using a commercial mouse LH ELISA kit. Follow the manufacturer's instructions precisely.

    • Rationale: ELISA provides a specific and sensitive method for quantifying the secreted hormone.

  • Data Analysis:

    • Construct a standard curve from the ELISA standards.

    • Calculate the LH concentration for each sample.

    • Normalize the data (0% inhibition for GnRH agonist only, 100% inhibition for vehicle control).

    • Plot the normalized response against the log of Elagolix concentration and fit a curve to determine the IC50.

Data Presentation

Table 2: Example Data for Elagolix-mediated LH Suppression

ParameterValueComment
Elagolix IC501.5 nMPotency in a physiologically relevant cell model.
Max LH Suppression95%Demonstrates high efficacy of Elagolix.
Basal LH Level2.1 ng/mLLH secretion without GnRH stimulation.
Stimulated LH Level25.8 ng/mLLH secretion with GnRH agonist alone.

Application of this compound in Bioanalysis

While the functional assays above measure the biological effect of Elagolix, it is often necessary to measure the actual concentration of the drug in the assay system (e.g., in the cell culture medium or cell lysate) to correlate exposure with response. This is where this compound becomes essential.

Rationale: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[10] An internal standard (IS) is critical for accurate quantification. The ideal IS is a stable isotope-labeled version of the analyte.[8] Elagolix Methoxy-d3 serves this purpose perfectly. It co-elutes with Elagolix during chromatography but is differentiated by its higher mass in the mass spectrometer. Any sample loss during extraction or variation in instrument response will affect both the analyte and the IS equally, allowing the ratio of their signals to provide a highly precise and accurate measurement.

Brief Protocol Outline for LC-MS/MS Quantification:

  • Sample Collection: Collect an aliquot of cell culture supernatant or prepare a cell lysate from an in vitro experiment.

  • Internal Standard Spiking: Add a known, fixed amount of Elagolix Methoxy-d3 to every sample, standard, and quality control sample.

  • Sample Preparation: Perform a protein precipitation or solid-phase extraction to remove interfering substances.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.

  • Quantification: Measure the peak area ratio of Elagolix to Elagolix Methoxy-d3. Calculate the concentration of Elagolix in the unknown sample by comparing its ratio to a standard curve.

Summary and Conclusions

This application note provides a framework for the comprehensive in vitro characterization of the GnRH antagonist Elagolix.

  • A primary IP-One HTRF assay offers a robust, high-throughput method to determine the potency of Elagolix by directly measuring the inhibition of Gq signaling at the GnRH receptor.

  • A secondary LH suppression assay using a pituitary cell line validates these findings in a more complex, physiologically relevant system, confirming the drug's mechanism of action.

  • The stable isotope-labeled compound, This compound , is identified as the indispensable tool for accurate bioanalytical quantification of Elagolix concentrations via LC-MS/MS, ensuring the integrity of exposure-response relationships.

Together, these validated protocols provide researchers with the necessary tools to assess the pharmacology of Elagolix and other GnRH antagonists with confidence and precision.

References

  • Ng, J., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. Clinical Pharmacokinetics. Available at: [Link]

  • AbbVie Inc. (2018). ORILISSA® (elagolix) Mechanism of Action (MOA). ORILISSA HCP. Available at: [Link]

  • Wikipedia. Elagolix. Wikipedia. Available at: [Link]

  • Drugs.com. (2025). Elagolix: Uses, Dosage, Side Effects, Warnings. Drugs.com. Available at: [Link]

  • Gerets, H. H., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Elagolix Sodium?. Patsnap Synapse. Available at: [Link]

  • Kiran, G., et al. (2021). Elagolix Sodium: Novel GnRH Antagonist for the Treatment of Endometriosis. International Journal of Pharmaceutical Research. Available at: [Link]

  • BMG LABTECH. GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. BMG LABTECH. Available at: [Link]

  • Singh, S. S., & Singh, M. (2025). Elagolix - a novel drug for management of endometriosis and uterine fibroids. International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Available at: [Link]

  • Agilent Technologies. (2020). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. Available at: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Available at: [Link]

  • Haque, M., & Pias, K. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Fausett, M. B. (2019). Elagolix (Orilissa) for Endometriosis Pain. American Family Physician. Available at: [Link]

  • CleveXel. Isotope Labeled Active Pharmaceutical Ingredients (APIs). CleveXel. Available at: [Link]

  • Conn, P. M. (1995). Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using GnRH Receptor-Expressing Pituitary Cell Lines. Endocrine Reviews. Available at: [Link]

  • Symeres. (2024). Understanding the World of Isotope Labelled Compounds and Why They Matter?. Symeres. Available at: [Link]

  • Molecular Devices. HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices. Available at: [Link]

  • Devost, D., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. STAR Protocols. Available at: [Link]

  • Elmore, C. S. (2007). The Use of Isotopically Labeled Compounds in Drug Discovery. ResearchGate. Available at: [Link]

  • Grosse, A., et al. (2017). GnRH regulates the expression of its receptor accessory protein SET in pituitary gonadotropes. Scientific Reports. Available at: [Link]

  • Moravek, Inc. (2023). An Overview of Stable-Labeled Compounds & Their Applications. Moravek, Inc.. Available at: [Link]

  • Seth, J., & Hanning, I. (1988). The Measurement of LH, FSH, and Prolactin. PubMed. Available at: [Link]

  • Seth, J., et al. (1983). Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service. PubMed. Available at: [Link]

  • François-Brosseau, S., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. PubMed. Available at: [Link]

  • Krsmanovic, L. Z., et al. (2017). Intrinsic and Regulated Gonadotropin-Releasing Hormone Receptor Gene Transcription in Mammalian Pituitary Gonadotrophs. Frontiers in Endocrinology. Available at: [Link]

  • NIH SEED. Regulatory Knowledge Guide for In Vitro Diagnostics. NIH's Seed. Available at: [Link]

  • Barbu, E., et al. (2020). Analytical methods for determination of LH and FSH. ResearchGate. Available at: [Link]

  • InfinixBio. (2023). How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Orilissa (elagolix) Chemistry Review. accessdata.fda.gov. Available at: [Link]

  • Global Library of Women's Medicine. (2013). Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). GLOWM. Available at: [Link]

  • U.S. Food and Drug Administration. (2009). Draft Guidance for Industry on Assay Development for Immunogenicity Testing of Therapeutic Proteins; Availability. Federal Register. Available at: [Link]

  • BioPharm International. (2019). FDA Publishes Guidance on Investigational In Vitro Diagnostics. BioPharm International. Available at: [Link]

  • Milenkovic, L., et al. (1994). Inhibition of gonadotropin hormone-releasing hormone release by prolactin from GT1 neuronal cell lines through prolactin receptors. PNAS. Available at: [Link]

  • Kumar, P., & Sharma, A. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Pharmaceuticals. Available at: [Link]

  • Med Expert Clinic. (2024). FSH, LH, PRL, TSH, AMH, and Oestradiol in IVF Preparation. Med Expert Clinic. Available at: [Link]

  • Genex Lab. (2026). FSH and LH Testing: Understanding Female Fertility Hormones. Genex Lab. Available at: [Link]

  • Impicciatore, G. G., & Tiboni, G. M. (2012). Extrapituitary Actions of GnRH Antagonists: Prospects for in vitro Fertilization Programs. Current Pharmaceutical Design. Available at: [Link]

  • Taylor & Francis. GNRH antagonists – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Kolibianakis, E. M., et al. (2006). GnRH antagonists in ovarian stimulation for IVF. Human Reproduction Update. Available at: [Link]

Sources

Pharmacokinetic studies using Elagolix Methoxy-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Pharmacokinetic Profiling of Elagolix using Stable Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the quantification of Elagolix (a GnRH receptor antagonist) in biological matrices. The core of this methodology is the utilization of Elagolix Methoxy-d3 Sodium Salt as a Stable Isotope Labeled Internal Standard (SIL-IS).

While structural analogs (e.g., Diazepam) have been used in early discovery, they fail to adequately compensate for matrix effects in late-stage Pharmacokinetic (PK) studies. This protocol employs Stable Isotope Dilution Assay (SIDA) principles to ensure that ionization suppression, extraction recovery variations, and chromatographic drift are chemically normalized in real-time.

Scientific Rationale: The "Methoxy-d3" Advantage

Elagolix is a highly polar, zwitterionic molecule (containing both a carboxylic acid and basic nitrogen), making it susceptible to "ion suppression" in Electrospray Ionization (ESI).

The Mechanism of Error Correction: In LC-MS/MS, co-eluting phospholipids from plasma can suppress the ionization of the analyte.

  • Structural Analogs: Elute at different times than Elagolix; therefore, they experience different suppression zones.

  • Elagolix Methoxy-d3: Being an isotopologue, it is chemically identical to the analyte but mass-differentiated (+3 Da). It co-elutes perfectly with Elagolix. Consequently, any suppression affecting the analyte affects the IS to the exact same degree. The ratio of Analyte/IS remains constant, yielding accurate quantitation.

Bioanalytical Workflow Diagram

BioanalyticalWorkflow Sample Plasma Sample (Unknown Conc) Spike Spike IS (Elagolix Methoxy-d3) Sample->Spike 10 µL IS PPT Protein Precipitation (Acetonitrile) Spike->PPT +300 µL ACN Centrifuge Centrifugation (15,000 x g) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Analysis (Analyte Area / IS Area) MS->Data

Figure 1: Step-by-step bioanalytical workflow ensuring the Internal Standard (IS) is introduced prior to extraction to correct for all processing variability.

Materials and Reagents

ComponentSpecificationRole
Analyte Elagolix Sodium SaltTarget Compound
Internal Standard This compound Correction Reference
Matrix Drug-free Plasma (K2EDTA)Blank / Calibrator base
Precipitant Acetonitrile (LC-MS Grade)Protein Removal
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic AcidAqueous Phase (pH ~3.5)
Mobile Phase B Acetonitrile (LC-MS Grade)Organic Phase
Column C18 (e.g., Acquity BEH C18, 1.7 µm)Stationary Phase

Detailed Experimental Protocol

Step 1: Stock Solution Preparation

Critical Note on Stoichiometry: Elagolix is supplied as a Sodium salt.[1][2][3][4][5] You must account for the sodium (MW ~23 Da) and the deuterium atoms when calculating free acid equivalents.

  • Analyte Stock (1 mg/mL): Dissolve Elagolix Sodium in Methanol:Water (50:50 v/v).

  • IS Stock (1 mg/mL): Dissolve Elagolix Methoxy-d3 Sodium in Methanol:Water (50:50 v/v).

  • Working IS Solution: Dilute IS Stock with 50% Methanol to a fixed concentration (e.g., 500 ng/mL ). This will be spiked into every sample.

Step 2: Sample Preparation (Protein Precipitation)

Why PPT? Elagolix binds to plasma proteins.[6] Acetonitrile (ACN) is a strong denaturant that releases the drug and precipitates the proteins efficiently.

  • Aliquot 50 µL of plasma (Sample, Standard, or QC) into a 1.5 mL centrifuge tube.

  • Add 10 µL of Working IS Solution (Elagolix Methoxy-d3) to all tubes except the Double Blank.

  • Vortex gently for 10 seconds.

  • Add 200 µL of ice-cold Acetonitrile (Precipitating agent).

  • Vortex vigorously for 2 minutes (Critical for recovery).

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

Step 3: LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Gradient Profile:

    • 0.0 - 0.5 min: 10% B (Isocratic hold for loading)

    • 0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% -> 10% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode)[1]

  • Spray Voltage: 3500 V

  • MRM Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Elagolix 632.2 [M+H]+180.1 (or 529.1)35
Elagolix-d3 635.2 [M+H]+180.1 (or 532.1)35
  • Note: The transition 632->180 is common. If the d3-label is on the methoxy group, check if the 180 fragment retains the methoxy. If the fragment does not contain the methoxy, the IS transition will also be 180.1. If the fragment does contain the methoxy, the IS transition will be 183.1. Always perform a product ion scan on your specific IS batch to confirm.

Data Analysis & Validation Logic

Linearity & Range
  • Range: 1.0 ng/mL to 2000 ng/mL (covers typical Cmax for 150mg dose).

  • Regression: Plot (Area Elagolix / Area IS) vs. Concentration.

  • Weighting: 1/x² (Required to prioritize accuracy at the lower limit of quantitation).

Mechanism of Correction (Graphviz)

CorrectionMechanism Source ESI Source (Ionization Zone) Detector Mass Detector Source->Detector Analyte Signal (Suppressed) Source->Detector IS Signal (Suppressed Equally) Matrix Matrix Effect (Phospholipids) Matrix->Source Suppresses Ionization Analyte Elagolix (m/z 632.2) Analyte->Source IS Elagolix-d3 (m/z 635.2) IS->Source Result Accurate Quantitation Detector->Result Ratio (A/IS) Remains Constant

Figure 2: The SIDA principle. Because the d3-IS suffers the exact same suppression as the analyte, the ratio cancels out the error.

Troubleshooting & Optimization

  • H/D Exchange: Deuterium on acidic/exchangeable positions (like -OH or -NH) can swap with Hydrogen in the solvent, causing signal loss.

    • Solution: The "Methoxy-d3" label is on a methyl group (-OCD3). This is metabolically and chemically stable . It will not exchange with the mobile phase.

  • Cross-Talk: If the IS contains unlabeled impurities (d0), it will contribute to the analyte signal.

    • Check: Inject a high concentration of IS only. Monitor the Analyte channel (632.2). Signal should be <20% of LLOQ.[5]

  • Carryover: Elagolix is "sticky."

    • Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

References

  • FDA Center for Drug Evaluation and Research. (2018).[7] Application Number: 210450Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review (Elagolix). Retrieved from [Link][7]

  • Polepally, A. R., et al. (2020).[8] Assessment of Clinical Drug‐Drug Interactions of Elagolix, a Gonadotropin‐Releasing Hormone Receptor Antagonist.[9][10] The Journal of Clinical Pharmacology, 60(10), 1329-1340. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope Dilution LC-MS/MS for Quantitative Biomarker Analysis. Bioanalysis, 5(11). (General Principles of SIDA).[11] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Elagolix Methoxy-d3 Sodium Salt stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Elagolix Methoxy-d3 Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on established scientific principles and practical laboratory experience.

I. Understanding the Stability of this compound

This compound is a deuterated analog of Elagolix sodium, a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. The strategic incorporation of a deuterium-labeled methoxy group (methoxy-d3) is intended to alter its metabolic profile, often to enhance its pharmacokinetic properties.[1] This modification, however, necessitates specific storage and handling procedures to maintain both the chemical structure and the isotopic enrichment of the molecule.

The primary stability concerns for this compound are twofold:

  • Chemical Degradation: Like its non-deuterated counterpart, the molecule can be susceptible to degradation under certain conditions, leading to the formation of impurities.

  • Isotopic Integrity: The deuterium labels can be susceptible to exchange with hydrogen from the environment, a process known as H/D exchange, which would diminish the benefits of the isotopic labeling.

This guide will provide you with the necessary information to mitigate these risks and ensure the reliability of your experimental results.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of this compound.

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C .[2] Under these conditions, the compound is expected to be stable for at least four years.[2] It is crucial to store the compound in a tightly sealed container to protect it from moisture, as Elagolix sodium is known to be hygroscopic.[3]

Q2: How should I handle the solid compound upon receiving it and before use?

Due to its hygroscopic nature, it is recommended to handle solid this compound in a dry, controlled environment, such as a glove box or a desiccator, to minimize exposure to atmospheric moisture. Before opening the vial for the first time, allow it to equilibrate to room temperature to prevent condensation from forming on the product.

Q3: What is the stability of this compound in solution?

The stability of the compound in solution is highly dependent on the solvent and the storage temperature.

  • Organic Solvents (DMSO, Ethanol, DMF): For stock solutions prepared in organic solvents like DMSO, ethanol, or dimethylformamide (DMF), storage at -80°C is recommended for up to 6 months , and at -20°C for up to 1 month .[4][5] It is advisable to purge the solvent with an inert gas before preparing the solution to remove dissolved oxygen.[2]

  • Aqueous Solutions: Aqueous solutions of this compound are significantly less stable. It is not recommended to store aqueous solutions for more than one day .[2][5] If your experiment requires an aqueous solution, it should be prepared fresh for immediate use.

Q4: Is the methoxy-d3 group stable, or is there a risk of H/D exchange?

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" makes the deuterated methoxy group more resistant to enzymatic cleavage and chemical degradation compared to a non-deuterated methoxy group.[6][7] Therefore, the methoxy-d3 group is generally stable under recommended storage and handling conditions. H/D exchange at this position is not a primary concern under neutral or acidic conditions.

Q5: Is this compound sensitive to light?

Yes. Forced degradation studies of Elagolix have shown that it is susceptible to photolytic degradation.[5][8] Therefore, it is crucial to protect both the solid compound and its solutions from light. This can be achieved by using amber vials or by wrapping the containers with aluminum foil.

III. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential stability issues with this compound.

Issue 1: Inconsistent or unexpected experimental results.

If you are observing variability in your results, it could be due to the degradation of your compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound and any prepared solutions have been stored according to the recommendations in the FAQ section.

  • Prepare a Fresh Solution: Prepare a fresh solution from the solid stock and repeat the experiment. If the results are consistent with the fresh preparation, your previous solution may have degraded.

  • Analytical Confirmation (Optional): If the issue persists, consider analyzing the compound's purity and integrity using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Appearance of new peaks in HPLC or LC-MS analysis.

The presence of unexpected peaks in your analytical chromatogram is a strong indicator of degradation.

Potential Degradation Products:

  • Lactam Impurity: Under acidic or neutral conditions, Elagolix can undergo cyclization to form a δ-lactam analog.[5][9]

  • Oxidation Products: Oxidative stress can lead to the formation of N-hydrogen amine, amine, and carbonyl analogs.[5][8]

Mitigation Strategies:

  • Use Freshly Prepared Solutions: As a best practice, always use freshly prepared solutions, especially for aqueous buffers.

  • Inert Atmosphere: When preparing and storing solutions in organic solvents, purging with an inert gas like nitrogen or argon can help prevent oxidative degradation.[2]

  • Control pH: Be mindful of the pH of your solutions, as it can influence the rate of degradation.

IV. Experimental Protocols and Data

Recommended Storage Conditions Summary
FormSolventStorage TemperatureRecommended Stability
SolidN/A-20°C≥ 4 years[2]
SolutionDMSO, Ethanol, DMF-80°CUp to 6 months[4][5]
-20°CUp to 1 month[4][5]
SolutionAqueous Buffer (e.g., PBS)2-8°CNot recommended for > 1 day[2][5]
Protocol for Preparing a Stock Solution in an Organic Solvent
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound in a controlled environment to minimize moisture absorption.

  • Add the appropriate volume of an anhydrous organic solvent (e.g., DMSO, ethanol, purged with an inert gas) to the solid to achieve the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected vial at the recommended temperature (-20°C or -80°C).

V. Visualization of Key Concepts

Decision Tree for Storage and Handling

G start Start: Receiving this compound storage_type Form of Compound? start->storage_type solid Solid storage_type->solid Solid solution Solution storage_type->solution Solution store_solid Store at -20°C in a tightly sealed, light-protected container. solid->store_solid solvent_type Solvent Type? solution->solvent_type organic Organic (DMSO, Ethanol) solvent_type->organic Organic aqueous Aqueous solvent_type->aqueous Aqueous store_organic Store at -80°C (long-term) or -20°C (short-term) in a light-protected vial. organic->store_organic prepare_fresh Prepare fresh and use immediately. Do not store for more than 24 hours. aqueous->prepare_fresh

Caption: Decision tree for the proper storage of this compound.

VI. References

  • Harbeson, S. L., & Tung, R. D. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(46), 6095–6096. [Link]

  • Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

  • Scientific Laboratory Supplies. Elagolix Methoxy-d3 Sodium Sal. [Link]

  • MDPI. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. [Link]

  • U.S. Food and Drug Administration. Orilissa (elagolix) tablets, for oral administration. [Link]

  • National Center for Biotechnology Information. Deuterated drugs; where are we now? [Link]

  • MDPI. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. [Link]

  • ACS Publications. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS ELAGOLIX SODIUM. [Link]

  • ResearchGate. Forced degradation studies of elagolix sodium with the implementation of high resolution LC-UV-PDA-MSn (n=1,2,3…) and NMR structural elucidation. [Link]

  • National Center for Biotechnology Information. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study. [Link]

Sources

Technical Support Center: Troubleshooting Elagolix Methoxy-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as an autonomous, high-level support resource for researchers utilizing Elagolix Methoxy-d3 Sodium Salt as an internal standard (IS) in LC-MS/MS workflows.

Compound: this compound (CAS: 2233595-41-8) Application: Internal Standard for quantification of Elagolix (GnRH Antagonist) Technique: LC-ESI-MS/MS (Positive Mode)

Core Troubleshooting Logic (Visual Workflow)

Before modifying method parameters, isolate the source of the error using this logic flow. This diagram maps the causality between observed symptoms and physicochemical root causes specific to the sodium salt form and deuterated nature of the standard.

Elagolix_Troubleshooting Start Symptom Observed Issue1 Low/Variable IS Response Start->Issue1 Issue2 Retention Time Shift (vs. Analyte) Start->Issue2 Issue3 Signal Interference (Crosstalk) Start->Issue3 Check1 Check Solubility & pH (Salt vs. Free Acid) Issue1->Check1 Precipitation? Check2 Check Deuterium Isotope Effect Issue2->Check2 Peak drift? Check3 Check Isotopic Purity & Fragmentation Issue3->Check3 High background? Action1 Dissolve in MeOH/DMSO first; Avoid high % acidic aqueous storage Check1->Action1 Action2 Widen MRM Acquisition Window; Adjust Gradient Slope Check2->Action2 Action3 Verify Transitions; Check M+3 Contribution Check3->Action3

Figure 1: Decision matrix for diagnosing LC-MS/MS anomalies associated with Elagolix Methoxy-d3.

Frequently Asked Questions & Troubleshooting Protocols

Section A: Solubility, Stability & Handling

Q1: My IS signal drops significantly after storing the stock solution for 48 hours. Is the compound unstable? Diagnosis: Elagolix Sodium is hygroscopic and susceptible to hydrolysis in unbuffered aqueous solutions over time. Technical Insight: The sodium salt form renders the molecule freely soluble in water, but the zwitterionic nature of Elagolix (pKa ~4.0 and ~7.[1]9) means its solubility profile changes drastically with pH [1]. In acidic aqueous environments (common in LC mobile phases), the salt may convert to the less soluble free acid form, leading to precipitation. Protocol:

  • Stock Preparation: Dissolve the neat powder in 100% DMSO or Methanol rather than water. The organic solvent prevents hydrolysis and bacterial growth.

  • Storage: Store stock solutions at -20°C.

  • Working Solutions: Prepare aqueous working dilutions fresh daily. Do not store aqueous dilutions >24 hours [2].

  • Hygroscopicity: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture uptake, which alters the effective concentration.

Section B: Mass Spectrometry Optimization (MRM)

Q2: Which MRM transitions should I use to avoid interference with native Elagolix? Diagnosis: Incorrect selection of product ions can lead to "cross-talk" if the fragmentation pathway involves the loss of the labeled moiety. Technical Insight: Elagolix Methoxy-d3 contains the deuterium label on the methoxy group of the phenyl ring. The primary fragmentation pathway of Elagolix (


 632.4) typically involves the loss of the aminobutyric acid side chain (neutral loss of ~103 Da), yielding a major fragment at 

529.5 [3]. Since the methoxy group is located on the core structure retained in this fragment, the label is preserved . Correct Transitions:
CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Elagolix (Native) 632.4

529.53025-35
Elagolix Methoxy-d3 635.4

532.5 3025-35

Note: The +3 Da shift is maintained in the product ion. If you monitor 635.4


 529.5, you are monitoring a loss of the label (rare) or an impurity, which will reduce sensitivity and specificity.
Section C: Chromatography & Isotope Effects

Q3: The Internal Standard elutes slightly earlier than the analyte. Is this a problem? Diagnosis: This is a classic Deuterium Isotope Effect . Technical Insight: Deuterium is slightly more hydrophilic than hydrogen due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. In Reversed-Phase Chromatography (RPLC), this often results in the deuterated standard eluting slightly before the non-deuterated analyte [4]. Validation Step:

  • Acceptable Shift: A shift of 0.05 – 0.1 minutes is normal.

  • Mitigation: Ensure your MRM acquisition window is wide enough to capture both the IS and the Analyte peaks.

  • Co-elution Check: While slight separation is physical, the IS must still experience the same matrix effects as the analyte. If the shift is >0.2 min, reduce the gradient slope to force co-elution or switch to a column with different selectivity (e.g., Phenyl-Hexyl).

Section D: Quantification & Recovery

Q4: I am seeing non-linear calibration curves at the lower limit of quantification (LLOQ). Diagnosis: This often indicates IS Interference or Carryover . Protocol:

  • Blank Check: Inject a double blank (mobile phase only) immediately after your highest standard. If peaks appear in the Elagolix channel, you have carryover.

    • Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

  • IS Purity Check: Inject the IS alone at the working concentration. Monitor the Analyte transition (632.4

    
     529.5).[2]
    
    • Standard: Contribution should be <20% of the LLOQ signal. If higher, the IS contains native Elagolix impurity (isotopic impurity). Reduce IS concentration or purchase a higher purity lot.

Recommended Experimental Conditions

To minimize troubleshooting, adopt these baseline conditions derived from validated pharmacokinetic assays [3, 5].

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Zorbax SB-C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or 0.1% Formic Acid in ACN).

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.0 min: 90% B

    • 2.5 min: 90% B

    • 2.6 min: 10% B (Re-equilibration)

Sample Preparation (Protein Precipitation)[3][4]
  • Aliquot: 50 µL Plasma.

  • Spike: Add 10 µL Elagolix Methoxy-d3 working solution.

  • Precipitate: Add 200 µL Acetonitrile (cold). Vortex 1 min.

  • Centrifuge: 12,000 x g for 10 min at 4°C.

  • Injection: Inject 1-5 µL of the supernatant.

    • Note: Elagolix recovery is generally high (>85%) with ACN precipitation [5].

References

  • FDA Center for Drug Evaluation and Research. (2018). Application Number: 210450Orig1s000 - Chemistry Review (Elagolix Sodium). Retrieved from [Link]

  • Xu, R., et al. (2021). Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay.[2] Arabian Journal of Chemistry, 14(7), 103218. Retrieved from [Link]

  • Polepally, A. R., et al. (2020). Assessment of Clinical Drug‐Drug Interactions of Elagolix, a Gonadotropin‐Releasing Hormone Receptor Antagonist. The Journal of Clinical Pharmacology, 60(10), 1329-1340. Retrieved from [Link]

Sources

Purity issues with synthetic Elagolix Methoxy-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Elagolix Methoxy-d3 Sodium Salt Senior Application Scientist Desk

Executive Summary: The "Purity" Paradox

Welcome. If you are accessing this guide, you are likely facing inconsistencies in your LC-MS/MS quantification of Elagolix. The synthetic internal standard (IS), This compound , is a high-performance tool, but it possesses specific physicochemical vulnerabilities that are often mistaken for "purity" failures.

The Core Reality: Elagolix Sodium is hygroscopic and acid-labile . Most "purity" issues reported to us are actually stability failures induced by improper handling (moisture uptake) or method design (acidic mobile phases triggering lactam cyclization). Furthermore, as a deuterated standard, isotopic purity (the absence of d0-Elagolix) is the critical determinant of your Lower Limit of Quantification (LLOQ).

This guide deconstructs these issues into actionable troubleshooting workflows.

Part 1: Isotopic Purity & The "Ghost Peak" (Interference)

The Issue: You observe a signal for Elagolix (analyte) in your double-blank samples (matrix + IS only), or your calibration curve intercept is unacceptably high.

The Science: Synthetic deuterated standards are never 100% pure. They contain trace amounts of the unlabeled (d0) and partially labeled (d1, d2) isotopologues. If your Elagolix Methoxy-d3 contains 0.5% d0-Elagolix, spiking it at 500 ng/mL contributes 2.5 ng/mL of "fake" analyte signal. This is Cross-Signal Contribution .

Troubleshooting Workflow: Isotopic Interference

IsotopicTroubleshooting Start Symptom: Analyte Signal in Blank CheckBlank Step 1: Run 'Double Blank' (Matrix + IS) Start->CheckBlank CheckPure Step 2: Run 'True Blank' (Matrix Only, No IS) CheckBlank->CheckPure Decision Signal Origin? CheckPure->Decision Res_Carryover Signal in True Blank CAUSE: System Carryover Decision->Res_Carryover Signal Present Res_IsoImp Signal only in Double Blank CAUSE: d0-Impurity in IS Decision->Res_IsoImp Signal Absent Action_Calc Action: Calculate % Contribution (Area Analyte / Area IS) in Double Blank Res_IsoImp->Action_Calc Action_Dilute Action: Dilute IS Working Solution or Increase LLOQ Action_Calc->Action_Dilute

Figure 1: Decision tree for isolating isotopic impurities from system carryover.

Protocol: Determining Isotopic Contribution
  • Prepare a Zero Sample: Extract blank matrix spiked only with the Internal Standard at your working concentration.[1]

  • Analyze: Inject n=6 replicates.

  • Monitor: Watch the MRM transition for the Analyte (e.g., 632.2

    
     185.1) and the IS (e.g., 635.2 
    
    
    
    185.1).
  • Calculate:

    
    
    
  • Pass/Fail Criteria: The interference peak area must be

    
     20% of the LLOQ peak area (FDA M10 Guidance). If it exceeds this, you must lower the IS concentration.
    

Part 2: Chemical Stability & The "Disappearing Peak"

The Issue: The IS signal intensity decreases over time in the autosampler, or you observe new peaks in the chromatogram.

The Science: Elagolix Sodium is chemically fragile in two specific ways:

  • Acid-Catalyzed Cyclization: In acidic environments (low pH mobile phases or diluents), the butyrate side chain reacts with the pyrimidine core to form a

    
    -lactam  degradation product.
    
  • Hygroscopicity: The sodium salt absorbs atmospheric moisture rapidly.[2] If you weigh the powder in an open environment, you are weighing water, not drug. This leads to under-dosing the IS.

Degradation Pathway Visualization

DegradationPathways Elagolix Elagolix Methoxy-d3 (Sodium Salt) Active & Soluble Lactam Degradant: u03b4-Lactam Analog (Cyclization) Elagolix->Lactam Rapid Cyclization Hydrolysis Weighing Error & Hydrolysis Potential Elagolix->Hydrolysis Hygroscopic Uptake Acid Acidic pH (< 3.0) (Diluent/Mobile Phase) Acid->Lactam Moisture Moisture/Humidity (Storage/Weighing) Moisture->Hydrolysis

Figure 2: Primary degradation pathways for Elagolix Sodium. Note the sensitivity to acidic pH.

FAQ: Handling & Stability

Q: Can I use 0.1% Formic Acid in my mobile phase? A: Proceed with caution. While formic acid is standard for positive mode ESI, Elagolix can cyclize in strongly acidic conditions over time.

  • Recommendation: Use a weaker acid buffer (e.g., Ammonium Acetate pH 4.5–5.0) or ensure autosampler stability is validated for < 12 hours. If using formic acid, keep the autosampler at 4°C and analyze immediately.

Q: The powder turned sticky/yellow. Is it compromised? A: Likely, yes. This indicates moisture uptake (hygroscopicity) and potential hydrolysis.

  • Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly in a humidity-controlled environment or a glove box. Store the stock solution (in DMSO or Methanol) rather than the solid for long-term use.

Part 3: Chromatographic Anomalies (The "Shift")

The Issue: The Elagolix Methoxy-d3 peak elutes slightly earlier than the native Elagolix peak.

The Science: This is the Deuterium Isotope Effect .[3] The carbon-deuterium (C-D) bond is shorter and more stable than the C-H bond, making the d3-molecule slightly less lipophilic. In Reversed-Phase LC (RPLC), this results in a retention time (RT) shift where the deuterated IS elutes earlier.[4]

  • Risk:[5] If the shift is significant, the IS may not experience the exact same matrix suppression/enhancement as the analyte.

Data Summary: Expected Parameters

ParameterNative ElagolixElagolix Methoxy-d3Impact
Molecular Weight ~631.6 (Free Acid)+3 Da shiftMass Resolution Separation
Retention Time


(approx 0.05–0.1 min)
Potential Matrix Mismatch
Lipophilicity HighSlightly LowerEarlier elution in RPLC
Troubleshooting The Shift
  • Check Resolution: If

    
     min, your gradient is too shallow or the column interaction is too specific to the isotope site.
    
  • Co-elution Verification: Perform a post-column infusion experiment. Infuse the IS and inject a blank matrix. If the matrix suppression zone aligns with the IS but not the Analyte (due to the shift), you must adjust the gradient to force closer co-elution.

References

  • FDA M10 Bioanalytical Method Validation Guidance. (2022). Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][6] Link

  • Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][3] Waters Corporation Application Note. Link

  • Liu, X., et al. (2018). Forced degradation studies of elagolix sodium with the implementation of high resolution LC-UV-PDA-MSn. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates acid-catalyzed lactam formation). Link

  • PubChem Compound Summary. (2024). Elagolix Methoxy-d3.[][8][9] National Center for Biotechnology Information. Link

  • BenchChem Technical Guide. (2025). Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time.Link

Sources

Elagolix Methoxy-d3 Sodium Salt hygroscopicity and handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopicity, Handling, and LC-MS/MS Application Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Analysts

Core Technical Overview

Elagolix Methoxy-d3 Sodium Salt is the stable isotope-labeled internal standard (IS) for Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily used in LC-MS/MS assays to normalize matrix effects and recovery variations during the quantification of Elagolix in biological matrices (plasma, serum, urine).

Critical Property Warning: The sodium salt form of Elagolix (and its deuterated analog) is amorphous and highly hygroscopic , often classified as deliquescent. Upon exposure to ambient moisture, the lyophilized powder can rapidly absorb water, transitioning from a free-flowing solid to a sticky gum or oil. This phase transition compromises weighing accuracy and long-term stability if not managed correctly.

Critical Handling & Storage Protocols

Storage Architecture
  • Primary Storage: -20°C (or lower) in a tightly sealed vial.

  • Secondary Containment: The vial must be stored inside a desiccator or a secondary container with active desiccant packets (e.g., silica gel or molecular sieves).

  • Equilibration: Before opening, allow the vial to warm to room temperature (20–25°C) for at least 30–60 minutes inside the desiccator. This prevents condensation from forming on the cold solid, which would immediately initiate deliquescence.

The "Golden Rule" of Weighing (Quantitative Transfer)

Do not attempt to weigh small aliquots (e.g., <5 mg) of hygroscopic sodium salts on an open balance. The mass will drift upwards rapidly due to water uptake, leading to significant concentration errors.

Recommended Protocol: Whole-Vial Dissolution (Quantitative Transfer) Instead of weighing a portion, dissolve the entire contents of the manufacturer's vial to create a Primary Stock Solution.

  • Calculate: Determine the solvent volume needed based on the mass reported on the Certificate of Analysis (CoA).

  • Add Solvent: Inject the calculated volume of Methanol (MeOH) or DMSO directly into the original vial through the septum (if present) or immediately after uncapping.

  • Rinse: After dissolving, transfer the solution to a volumetric flask. Rinse the original vial 2–3 times with the same solvent and add rinses to the flask.

  • Dilute: Bring to volume. This eliminates weighing errors caused by hygroscopicity.

Troubleshooting Guide (FAQ)

Issue 1: Physical State Change

Q: "I opened the vial, and the powder looks like a sticky gum or has collapsed into a droplet. Is it degraded?"

  • Diagnosis: This is likely deliquescence (moisture absorption), not necessarily chemical degradation. The sodium salt is extremely avid for water.

  • Action:

    • Do not scrape. You will lose mass on the spatula.

    • Dissolve in place. Add your organic solvent (MeOH or DMSO) directly to the vial to redissolve the gum.

    • Verify Purity. Run a quick LC-MS scan. If the parent ion (M+H) and retention time match the reference, and no significant hydrolysis products are seen, the standard is likely still usable if you use the Whole-Vial Dissolution method described above.

    • Prevention: Never expose the solid to humid air (>40% RH) for more than a few seconds.

Issue 2: Solubility & Solvent Choice

Q: "Can I dissolve this in water since it's a sodium salt?"

  • Technical Insight: While Elagolix Sodium is highly water-soluble (>2 mg/mL), aqueous solutions are chemically unstable over time. The amorphous salt can undergo hydrolysis or disproportionation in solution.

  • Recommendation:

    • Primary Stock: Prepare in 100% Methanol or DMSO . These solutions are stable for months at -20°C.

    • Working Solutions: Only dilute into aqueous buffers (e.g., Water/Acetonitrile mixtures) immediately prior to use. Do not store aqueous working standards for >24 hours.

Issue 3: Internal Standard Response

Q: "My IS response is drifting during the run. Could this be deuterium exchange?"

  • Analysis: The deuterium labels are on the methoxy group (-OCD3). This position is chemically stable and non-exchangeable under standard reversed-phase LC conditions.

  • Root Cause: Signal drift is more likely due to:

    • Matrix Effects: Phospholipids building up on the column.

    • Evaporation: If the IS working solution is in a volatile solvent (high % MeOH/ACN) in an open autosampler vial.

    • Moisture in Stock: If the original stock absorbed water during weighing, the actual concentration is lower than calculated, but this would cause a constant offset, not a drift.

Visualizations & Workflows

A. Handling Decision Tree: Hygroscopic Standards

This logic flow ensures mass accuracy when handling this compound.

Validation & Comparative

A Senior Application Scientist's Guide to Elagolix Quantification: A Comparative Analysis of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern therapeutics, the precise quantification of drug molecules is paramount for ensuring safety and efficacy. This is particularly true for Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist utilized in the management of endometriosis-associated pain.[1][2] For researchers, scientists, and drug development professionals, selecting the optimal analytical method for Elagolix quantification is a critical decision that impacts data quality and, ultimately, clinical outcomes. This guide provides an in-depth, objective comparison of the predominant analytical techniques employed for this purpose, supported by experimental data and field-proven insights.

Introduction to Elagolix and the Imperative for Accurate Quantification

Elagolix is an orally administered, non-peptide GnRH receptor antagonist.[2][3] Its mechanism of action involves the competitive blockade of GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn decreases the production of the ovarian sex hormones estradiol and progesterone.[3] Given its therapeutic importance, the ability to accurately measure Elagolix concentrations in biological matrices such as plasma is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[4]

The choice of analytical methodology is governed by the need for high sensitivity, specificity, and robustness, especially considering the complex nature of biological samples.[5] This guide will dissect and compare the most prevalent and validated methods: High-Performance Liquid Chromatography (HPLC) and the more advanced Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The validation of these bioanalytical methods is crucial for ensuring the reliability of the data and is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]

Comparative Analysis of Analytical Methodologies

The two primary methodologies for Elagolix quantification are HPLC, often with UV detection, and the more advanced LC-MS/MS. While both are rooted in chromatographic separation, their detection principles and, consequently, their performance characteristics, differ significantly.

High-Performance Liquid Chromatography (HPLC)

HPLC is a foundational technique in many analytical laboratories. Its principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Several RP-HPLC methods have been developed for the quantification of Elagolix and its impurities.[1]

  • Sample Preparation (for drug substance and dosage forms):

    • Prepare a diluent, for example, a mixture of water and acetonitrile.

    • For tablets, crush them into a fine powder.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Elagolix and transfer it to a volumetric flask.

    • Add the diluent and sonicate to dissolve the Elagolix.

    • Dilute to the final volume with the diluent.[10]

  • Chromatographic Conditions:

    • Column: A C18 or similar reverse-phase column (e.g., Kromasil 100-C18, 250 mm × 4.6 mm, 5 µm).[11]

    • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[11]

    • Flow Rate: Typically around 0.8 to 1.3 mL/min.[10][11][12]

    • Injection Volume: 10-20 µL.[11]

    • UV Detection: Wavelength set to 210 nm or 275 nm.[1][10][11][13]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis P Drug Product (Tablet) PP Crushing and Weighing P->PP D Dissolution in Diluent PP->D S Sonication & Dilution D->S F Filtration S->F I Injection F->I Inject Prepared Sample Sep C18 Column Separation I->Sep Det UV Detection Sep->Det Data Data Acquisition & Quantification Det->Data

Caption: Workflow for Elagolix quantification using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for bioanalysis due to its superior sensitivity and specificity.[7] This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

A sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of Elagolix in rat plasma.[4][14]

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in an Eppendorf tube, add 20 µL of an internal standard (IS) working solution (e.g., diazepam).[4]

    • Vortex the mixture for 30 seconds.[4]

    • Add 300 µL of acetonitrile to precipitate the plasma proteins and vortex for 2 minutes.[4]

    • Centrifuge the mixture at 13,000 x g for 10 minutes.[4]

    • Inject 1 µL of the supernatant into the UPLC-MS/MS system.[4]

  • UPLC-MS/MS Conditions:

    • Chromatographic System: An Acquity UPLC system.[1][4]

    • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[4][14]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.[1][4]

    • Flow Rate: 0.30 mL/min.[4]

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., XEVO TQ-S) with an electrospray ionization (ESI) source in positive ion mode.[4]

    • MRM Transitions: Multiple reaction monitoring (MRM) is used to detect the analyte. For Elagolix, the transitions of m/z 632.4 → 529.5 for quantification and m/z 632.4 → 177.1 for qualification are monitored.[4][14]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis P Plasma Sample IS Add Internal Standard P->IS PP Protein Precipitation (Acetonitrile) IS->PP C Centrifugation PP->C S Supernatant Collection C->S I Injection S->I Inject Supernatant Sep UPLC Separation (BEH C18) I->Sep Ion ESI+ Ionization Sep->Ion MS1 Quadrupole 1 (Precursor Ion Selection) Ion->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Det Detector MS2->Det Data Data Acquisition & Quantification Det->Data

Caption: Workflow for Elagolix quantification using UPLC-MS/MS.

Performance Characteristic Comparison

The true measure of an analytical method's utility lies in its performance characteristics. The following table summarizes the key validation parameters for the compared methodologies.

ParameterHPLC-UVUPLC-MS/MSRationale for Superiority of UPLC-MS/MS
Linearity (r²) >0.99[1]>0.9983[4]The high specificity of MRM reduces baseline noise, leading to better linearity over a wider dynamic range.
Limit of Quantification (LOQ) µg/mL to ng/mL range[1][11]1 ng/mL[4] to 10 pg/mL[3]Mass spectrometry is inherently more sensitive than UV detection, allowing for the detection of much lower concentrations, which is crucial for pharmacokinetic studies.
Accuracy (% Bias) Within ±15% (as per ICH guidelines)[11]1.2% to 13.9%[14]The use of an internal standard in the UPLC-MS/MS method effectively corrects for matrix effects and variations in sample preparation and ionization.
Precision (% CV) <15% (as per ICH guidelines)[11]Intra-day: 3.5% to 5.5% Inter-day: 9.4% to 12.7%[14]The robustness of the UPLC system and the specificity of MS detection contribute to lower variability in measurements.
Recovery Method dependentHigh extraction recovery with no significant matrix effect.[4]Sample preparation techniques like protein precipitation, when optimized for LC-MS/MS, can provide high and consistent recovery.
Run Time 40-75 minutes[1][11]3-10 minutes[3][4]UPLC utilizes smaller particle size columns, allowing for faster separations without sacrificing resolution.

Causality Behind Experimental Choices and Trustworthiness

The superiority of the UPLC-MS/MS method is not merely incremental; it is a result of fundamental technological advantages.

  • Specificity and the Power of MRM: HPLC-UV relies on the chromophoric properties of Elagolix for detection. This can be prone to interference from other compounds in the biological matrix that absorb at a similar wavelength. In contrast, LC-MS/MS uses a highly specific detection method. The first quadrupole isolates the parent ion of Elagolix, which is then fragmented. The third quadrupole then isolates a specific fragment ion. This two-stage mass filtering, known as Multiple Reaction Monitoring (MRM), ensures that only Elagolix is detected and quantified.[4][14] This inherent specificity builds trustworthiness into every measurement.

  • Internal Standards for Self-Validation: The UPLC-MS/MS protocol described employs an internal standard (IS).[4][14] An IS is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a constant concentration. Any variability during sample processing or analysis will affect both the analyte and the IS, and by calculating the ratio of their responses, these variations are normalized. The most appropriate choice for mass spectrometry-based assays is a stable isotope-labeled internal standard (SIL-IS).[15]

Conclusion and Recommendations

While HPLC-UV is a suitable and validated technique for the analysis of Elagolix in pharmaceutical dosage forms and for impurity profiling[1][11], for the quantification of Elagolix in biological matrices, the UPLC-MS/MS method is unequivocally the superior choice. Its enhanced sensitivity, specificity, and speed, coupled with robust sample preparation techniques, provide a highly reliable and trustworthy analytical solution. For pharmacokinetic studies, bioequivalence trials, and any research requiring the accurate determination of Elagolix concentrations in biological samples, the adoption of a validated UPLC-MS/MS method is strongly recommended.

References

  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem.
  • Dadhich, A. S., et al. (2024). Analytical Method Development and Validation for the Evaluation of Elagolix and its Impurities by RP-HPLC. Acta Scientific Pharmaceutical Sciences, 8(7), 123-131.
  • SENSITIVE HPLC-MS/MS METHOD FOR ESTIMATION OF ELAGOLIX IN HUMAN PLASMA SAMPLES. IJRAR.
  • Wang, Q., et al. (2021). Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay. Arabian Journal of Chemistry, 14(7), 103235.
  • Wang, Q., et al. (2021). Analytical methodology and pharmacokinetic study of Elagolix in plasma of rats using a newly developed UPLC-MS/MS assay. ResearchGate.
  • Application Note: Analytical Method Development for the Determination of Elagolix Sodium and its Impurities - Benchchem.
  • Desai, P., et al. LC-MS Compatible Chromatographic Method for Quantification of Potential Organic Impurities of Elagolix Sodium in Tablet Dosage Form with Identification of Major Degradation Products. ResearchGate.
  • Stability indicating RP-HPLC method development and validation for quantification of impurities in gonadotropin-releasing hormone (Elagolix): Robustness study by quality by design. PubMed.
  • Racz, A., & De Meulder, M. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. PubMed.
  • Desai, P., et al. (2023). LC–MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of Elagolix Sodium in Tablet Dosage Form with Identification of Major Degradation Products. Journal of AOAC INTERNATIONAL.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration.
  • Optimized plasma sample preparation and LC‐MS analysis to s - OPUS at UTS.
  • Bioanalytical Sample Preparation.
  • Sample preparation in a bioanalytical workflow – part 1. YouTube. (2018).
  • Desai, P., et al. (2023). LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of Elagolix Sodium in Tablet Dosage Form with Identification of Major Degradation Products. PubMed.
  • guidelines for the validation of analytical methods used in residue studies in animal tissues - Regional Representation for the Americas - WOAH.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.

Sources

The Gold Standard in Bioanalysis: A Guide to Accurate and Precise Elagolix Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and clinical research, the demand for robust and reliable bioanalytical methods is paramount. For Elagolix, an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, accurate quantification in biological matrices is critical for pharmacokinetic assessments, dose-response modeling, and ultimately, ensuring patient safety and therapeutic efficacy.[1][2] This guide provides an in-depth technical comparison, grounded in scientific principles and experimental data, on the quantification of Elagolix, with a focus on the superior accuracy and precision achieved through the use of a deuterated internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Challenge of Bioanalysis and the Superiority of a Deuterated Internal Standard

Quantitative bioanalysis of small molecules like Elagolix from complex matrices such as human plasma is fraught with challenges.[3][4][5] Endogenous components can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer, a phenomenon known as the "matrix effect."[6] Furthermore, variability can be introduced at multiple stages, from sample preparation and extraction to chromatographic separation and injection.

To counteract these variables, an internal standard is an essential component of a robust bioanalytical method.[7] While structural analogs can be used, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated form.[7] A deuterated IS is chemically identical to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization.[8][9] This co-elution and identical chemical behavior allow it to effectively compensate for variations throughout the analytical process, leading to significantly improved accuracy and precision.[6][8]

The use of a deuterated internal standard, such as Elagolix-D6, is the cornerstone of a reliable Elagolix bioanalytical assay.[10] It provides a direct and consistent reference for the analyte, ensuring that the calculated concentration is a true reflection of the amount present in the original sample.

Experimental Workflow for Elagolix Quantification

The following diagram illustrates a typical workflow for the quantification of Elagolix in human plasma using a deuterated internal standard.

Elagolix_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample (0.200 mL) add_is Spike with Elagolix-D6 IS plasma_sample->add_is Add known amount of IS extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify against Calibration Curve ratio_calc->quantification

Caption: Workflow for Elagolix quantification using a deuterated internal standard.

Detailed Experimental Protocol

This protocol is based on a validated method for the determination of Elagolix in human plasma.[10]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1.0 mg/mL stock solution of Elagolix and Elagolix-D6 in methanol.

  • Prepare working solutions for calibration standards and quality controls by serial dilution of the Elagolix stock solution.

  • Prepare an internal standard spiking solution of 25.0 pg/mL from the Elagolix-D6 stock solution in the mobile phase.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add the Elagolix-D6 internal standard spiking solution.

  • Perform liquid-liquid extraction to separate the analyte and IS from plasma components.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions:

ParameterCondition
LC System HPLC with a suitable pump and autosampler
Column Xbridge Zorbax Eclipse XDB - C18 (150 x 4.6 mm, 5 µ)[10]
Mobile Phase Acetonitrile: 20mM Ammonium formate (pH 3.0) (50:50, v/v)[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 40°C[10]
Injection Volume 10 µL[10]
MS System Triple quadrupole mass spectrometer (e.g., MDS Sciex API 4000)[10]
Ionization Source Turbo-Ion spray, positive mode[10]
Detection Mode Multiple Reaction Monitoring (MRM)[10]
MRM Transitions Elagolix: 654.5 → 529.1 m/z; Elagolix-D6: 638.4 → 529.1 m/z[10]

4. Method Validation:

  • The method should be validated according to regulatory guidelines such as those from the FDA.[11][12][13]

  • Validation parameters include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.

Accuracy and Precision: The Deuterated IS Advantage

The performance of a bioanalytical method is primarily assessed by its accuracy and precision. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. The use of a deuterated internal standard significantly enhances both of these parameters.

The following table summarizes the accuracy and precision data from a validated method for Elagolix quantification using Elagolix-D6 as the internal standard.[10] The data demonstrates that the method is highly accurate and precise across a wide range of concentrations, meeting the stringent acceptance criteria set by regulatory agencies.

Quality Control SampleNominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)Accuracy (%)Within-Batch Precision (%RSD)Between-Batch Precision (%RSD)
LLOQ1010.51058.556.16
LQC3029.899.34.213.87
MQC2000198599.31.582.13
HQC3000297699.20.310.26

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %RSD: Percent Relative Standard Deviation.

The tight precision (low %RSD) and high accuracy across all concentration levels underscore the reliability of using a deuterated internal standard.

Logical Framework for Enhanced Performance

The following diagram illustrates the logical relationship between the use of a deuterated internal standard and the resulting improvements in accuracy and precision.

Deuterated_IS_Advantage cluster_IS_Properties Properties of Deuterated IS cluster_Compensation Compensation for Variability cluster_Outcome Analytical Outcome chem_identity Chemical Identity with Analyte sample_prep_var Corrects for Sample Prep Losses chem_identity->sample_prep_var matrix_effects Mitigates Matrix Effects chem_identity->matrix_effects instrument_var Normalizes for Instrument Drift chem_identity->instrument_var mass_diff Different Mass-to-Charge Ratio mass_diff->matrix_effects Allows for separate detection accuracy Improved Accuracy sample_prep_var->accuracy precision Enhanced Precision sample_prep_var->precision matrix_effects->accuracy matrix_effects->precision instrument_var->accuracy instrument_var->precision

Caption: Logical flow of how a deuterated IS improves analytical performance.

Conclusion

For the quantification of Elagolix in biological matrices, the use of a deuterated internal standard in conjunction with LC-MS/MS is the unequivocal gold standard. This approach provides a robust, reliable, and highly accurate method that is essential for regulatory submissions and for making critical decisions in drug development. The near-identical chemical properties of the deuterated IS to the analyte ensure comprehensive correction for analytical variability, leading to data of the highest quality and integrity. Researchers and drug development professionals can have a high degree of confidence in pharmacokinetic and clinical data generated using this methodology.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. [Link]

  • GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. (2001). U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Ng, J., et al. (2019). Elagolix Pharmacokinetic Profiles in Women With Renal or Hepatic Impairment. Clinical Pharmacology in Drug Development, 8(8), 1037-1045. [Link]

  • SENSITIVE HPLC-MS/MS METHOD FOR ESTIMATION OF ELAGOLIX IN HUMAN PLASMA SAMPLES. (2019). International Journal of Research and Analytical Reviews, 6(2), 738-746. [Link]

  • Taylor, H. S., et al. (2019). Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. Clinical Pharmacokinetics, 58(11), 1361-1374. [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]

  • Population pharmacokinetics of Elagolix in healthy women and women with endometriosis. (2020). Medznat.ru. [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016). LCGC International. [Link]

  • Xu, R., et al. (2021). Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay. Arabian Journal of Chemistry, 14(10), 103369. [Link]

  • LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of Elagolix Sodium in Tablet Dosage Form with Identification of Major Degradation Products. (2023). Journal of AOAC INTERNATIONAL, 106(3), 568-579. [Link]

  • Challenges in the Development of Bioanalytical Liquid Chromatography–Mass Spectrometry Method with Emphasis on Fast Analysis. (2015). Journal of Chromatographic Science, 53(8), 1269-1276. [Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. (2021). Anapharm Bioanalytics. [Link]

  • Synopsis of M12-671 Clinical Study Report. (2017). AbbVie. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.